The table below summarizes the fundamental technical data for HEPPS buffer.
| Property | Specification |
|---|---|
| IUPAC Name | 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propane-1-sulfonic acid [1] |
| CAS Number | 16052-06-5 [2] [3] [4] |
| Molecular Formula | C9H20N2O4S [1] [3] [4] |
| Molecular Weight | 252.33 g·mol⁻¹ [1] [3] [4] |
| Useful pH Range | 7.3 - 8.7 [2] [3] [4] |
| pKa (25°C) | 8.00 [1] |
| Appearance | White to off-white powder [3] [4] |
| Solubility in Water | High (~24 g/100 mL or 233.33 mg/mL resulting in ~924.70 mM solution) [3] [4] |
This compound buffer serves multiple purposes in the laboratory, with one particularly promising therapeutic application.
The following diagram illustrates the proposed mechanism of action of this compound in Alzheimer's disease models based on current research.
Proposed pathway of this compound in Alzheimer's disease mouse models, from administration to cognitive improvement.
A standard method for preparing a 0.2 M, pH 8.0 this compound buffer solution is as follows [2]. This ready-to-use solution is filtered through a 0.22-micron filter for sterilization and can typically be stored at room temperature [2].
Standard workflow for preparing a sterile 0.2 M this compound buffer solution at pH 8.0.
While this compound and the more common HEPES are both piperazine-based Good's buffers, their different properties make them suited for specific conditions.
| Feature | This compound | HEPES |
|---|---|---|
| Effective pH Range | 7.3 - 8.7 [2] [3] [4] | 6.8 - 8.2 [5] [6] |
| pKa | 8.00 [1] | ~7.5 [6] |
| Key Distinction | Better buffering capacity in the higher end of the physiological range. | Standard choice for buffering at strict physiological pH (7.2-7.4). |
| Example Advantage | Preferred for processes requiring pH closer to 8.0. A 2025 study found HEPES yielded the highest reaction rates for SPAAC bioconjugation at pH 7 [7]. | Ideal for standard cell culture and standard enzyme assays at pH 7.4 [8] [6]. |
HEPPS, also known as EPPS, is a zwitterionic buffering agent from the Good's buffers family, with a primary application range in alkaline physiological conditions [1] [2].
| Parameter | Specification | Notes / Source |
|---|---|---|
| IUPAC Name | 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propane-1-sulfonic acid [3] | |
| CAS Number | 16052-06-5 [4] [5] | |
| Molecular Formula | C₉H₂₀N₂O₄S [3] [4] | |
| Molecular Weight | 252.33 g/mol [3] [4] | |
| Useful pH Range | 7.3 - 8.7 [1] [4] | Some sources list 7.6-8.6 [2]. |
| pKa | 8.00 [1] [3] [6] | At 20-25°C. |
| Water Solubility | ~233 mg/mL (~ 924.70 mM) [4] | At 25°C; may require ultrasonication. |
This compound is critical in biochemical and biomedical research, with emerging therapeutic implications.
This compound is a staple in alkaline pH experiments. Its key features include minimal UV absorbance, low metal ion binding capacity, and chemical inertness, making it suitable for enzyme assays, cell culture, and protein work [1] [5].
This compound has demonstrated significant efficacy in disaggregating amyloid-beta (Aβ) plaques, a hallmark of Alzheimer's pathology [3] [4].
In Vitro Protocol (Aβ Disaggregation) [4]:
In Vivo Protocol (APP/PS1 Transgenic Mice) [4]:
Research indicates that this compound buffer solutions, particularly those with an ionic strength of I = 0.16 mol·kg⁻¹ (matching blood plasma), can serve as secondary standard reference solutions for pH measurements in saline media at 298.15 K (25°C) and 310.15 K (37°C) [6].
The following diagrams, created using Graphviz DOT language, illustrate a standard experimental workflow for this compound and the logical process for selecting the appropriate Good's buffer.
Experimental workflow for this compound in Alzheimer's and analytical research.
Decision tree for selecting a Good's buffer based on pH and application.
This guide consolidates information from scientific literature for research purposes only. It is not intended as a substitute for specific protocol guidelines from original publications. All experimental work should be planned and conducted in accordance with relevant safety and ethical standards.
The table below summarizes the core identity and key properties of HEPPS/EPPS.
| Property | Description |
|---|---|
| IUPAC Name | 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propane-1-sulfonic acid [1] |
| Other Names | This compound, EPPS [1] |
| CAS Number | 16052-06-5 [2] [3] |
| Chemical Formula | C9H20N2O4S [1] [2] |
| Molecular Weight | 252.33 g·mol⁻¹ [1] [2] |
| Buffer Range | pH 7.3 - 8.7 [4] |
| pKa | 8.00 [1] |
| Appearance | White crystalline powder [2] |
This compound belongs to the piperazinic family of Good's buffers. Buffers in this family generally do not form complexes with most common metal ions, making them suitable for a wide range of biological and environmental studies [4].
This compound/EPPS has demonstrated significant neuroprotective effects in preclinical models. The experimental workflows and key findings are summarized below.
Summary of EPPS Neuroprotective Mechanisms
This study investigated the neuroprotective effects of EPPS in a controlled cortical impact mouse model [5] [6].
Research showed that EPPS can disaggregate pre-formed amyloid-β fibrils and oligomers [1].
The promising preclinical results for this compound/EPPS, particularly in neurology, suggest it could be a valuable candidate for further therapeutic development.
This compound (CAS 16052-06-5), is a member of the "Good's buffers" family, specifically developed to provide stable, inert buffering capacity for biochemical and biological research [1] [2]. Its molecular formula is C₉H₂₀N₂O₄S, with a molecular weight of 252.33 g/mol [1] [3] [4].
The table below summarizes the fundamental properties of this compound:
| Property | Specification |
|---|---|
| IUPAC Name | 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propane-1-sulfonic acid [2] |
| pKa at 25°C | 8.00 [1] [3] [2] |
| Useful pH Range | 7.3 - 8.7 [3] [4] [5] |
| Molecular Weight | 252.33 g/mol [1] [3] [4] |
| Appearance | White crystalline powder [4] [5] |
| Melting Point | 237-239 °C (decomposes) [1] [4] |
| Water Solubility | ~25.2 g/L at 20°C [4] |
This compound is a zwitterionic buffer, meaning it carries both a positive and negative charge, which contributes to its high solubility in water and minimal permeability across cell membranes [1] [3]. To prepare a 1M stock solution, dissolve approximately 25.2 g of this compound in ultrapure water, adjust the pH to your desired value using a strong acid or base (like NaOH or HCl), and then bring the final volume to 1 liter [4].
This compound is generally not classified as highly hazardous but should be handled with standard laboratory precautions. It may cause skin or eye irritation (GHS07 warning) [1] [4]. Always refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.
This compound is widely used in biochemical and cell culture research. Its structure forms the basis of its buffering action and experimental utility, as shown in the diagram below.
This compound applications span standard biochemistry to specialized disease research
This compound is used to maintain a stable pH in cell culture media, especially for sensitive cell lines and primary cultures requiring precise pH control for optimal growth and differentiation [1].
Detailed Protocol:
This compound is ideal for protein purification protocols like ion-exchange and affinity chromatography, where it helps maintain protein stability and activity [1].
Detailed Protocol:
A notable application of this compound is in Alzheimer's disease research, where it has been shown to disaggregate amyloid-beta oligomers and plaques [2].
Detailed Protocol (Plasma Sample Pre-treatment for Aβ Detection):
For researchers requiring verification of buffer pKa, the following methodological principles can be applied:
HEPPS is a zwitterionic buffer from the group of "Good's buffers" [1] [2]. Its mechanism of action is rooted in its chemical structure, which allows it to effectively maintain a stable pH in a solution, which is crucial for various enzymatic reactions and protein studies [3] [2].
The table below summarizes its core chemical and buffering properties:
| Property | Specification |
|---|---|
| IUPAC Name | 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propane-1-sulfonic acid [1] |
| Chemical Formula | C₉H₂₀N₂O₄S [4] [5] |
| Molecular Weight | 252.33 g·mol⁻¹ [1] [3] [4] |
| pKa (at 25°C) | 8.00 [1] [4] |
| Useful pH Range | 7.3 - 8.7 [3] [5] [2] |
| Appearance | White to off-white crystalline powder [3] [4] [2] |
| Solubility in Water | ~233 mg/mL (924.70 mM) [3] or 24 g/100 mL [2] |
As a zwitterion, the this compound molecule contains both a positively charged ammonium group and a negatively charged sulfonate group within the same molecule. When the pH of the solution is below its pKa, the piperazine nitrogen accepts a proton, making the molecule act as a weak acid. When the pH is above its pKa, the molecule donates a proton, acting as a weak base. This allows this compound to effectively absorb excess H⁺ or OH⁻ ions, maintaining a stable pH in the physiologically critical range of 7.3 to 8.7 [3] [5] [2].
This compound has demonstrated a significant therapeutic mechanism of action in Alzheimer's disease research, directly targeting the hallmark pathology of the condition.
This mechanism is supported by specific experimental data:
| Experimental Context | This compound Application & Outcome |
|---|
| In Vitro (HT-22 cell line) | Concentration: 25 μM. Incubation Time: 7 days. Result: Bound to amyloid-β aggregates, converting them into monomers. This reduced the formation of toxic oligomers and plaques, and rescued cell damage induced by amyloid-β [3]. | | In Vivo (APP/PS1 transgenic mice) | Dosage: 30 mg/kg/day. Administration: Orally, in drinking water. Duration: 3.5 months. Result: Reduced Aβ oligomer and plaque deposition in the brain, improved contextual fear memory, and rescued spatial reference and working memory deficits [1] [3]. |
This compound is orally active and can penetrate the blood-brain barrier, which is essential for its direct action in the central nervous system [3]. This disaggregation mechanism has also been leveraged to develop blood diagnostics for Alzheimer's, as this compound can dissociate Aβ oligomers in human plasma samples, making the biomarker detectable [1].
Beyond its therapeutic potential, this compound is a versatile tool in laboratory science due to its inert nature.
This compound buffer is also utilized in specific, high-value research models, particularly in neuroscience.
A published study investigated the neuroprotective effects of EPPS (this compound) in a mouse model of Traumatic Brain Injury, revealing a potential therapeutic application that extends beyond its traditional role as a buffering agent [1].
The following diagram illustrates the experimental workflow and the proposed mechanism of action for EPPS in this TBI model, based on the study description.
Experimental workflow and proposed mechanism of EPPS in a TBI model.
The market for specialized buffers like reagent-grade this compound is growing, driven by advancements in biomedical and pharmaceutical research. Understanding the commercial landscape can be helpful for procurement and quality assurance.
| Market Aspect | Details |
|---|---|
| Market Size & Growth | The market is expanding, with one source estimating it was valued at USD 120 million in 2024 and projecting a compound annual growth rate (CAGR) of 5.8% from 2026-2033 [2]. |
| Key Market Drivers | Advancements in biomedical research, pharmaceutical development (especially biologics), and diagnostic applications [3] [4]. |
| Major Suppliers | Key players in the market include Merck KGaA, Thermo Fisher Scientific, Avantor, and Lonza, among others [2]. |
When working with this compound or any biological buffer, adhering to established principles of buffer selection and preparation is critical for experimental reproducibility [5].
| Aspect | Experimental Model | Dosage & Administration | Key Quantitative Results |
|---|---|---|---|
| Cognitive & Behavioral Improvement | APP/PS1 transgenic mice (10.5-14 months old) [1] | 10-30 mg/kg/day, orally via drinking water for 3.5 months | Improved performance in Y-maze, contextual fear conditioning, and Morris water maze tests to levels similar to wild-type mice [1]. |
| ICR mice with induced Aβ aggregates [1] | 30-100 mg/kg/day, orally for 5-7 days | Rescued Aβ-induced short-term spatial working memory deficits in Y-maze tests [1]. | |
| Reduction of Aβ Pathology | APP/PS1 transgenic mice [1] | 10-30 mg/kg/day, orally for 3.5 months | Reduced brain Aβ oligomer and plaque deposits [1]. |
| Traumatic Brain Injury (TBI) mouse model [2] | 40 mg/kg, intraperitoneal injection after injury | Attenuated axonal injury and reduced Aβ burden 3 days post-injury [2]. | |
| Safety & Pharmacokinetics | Wild-type mice [1] | Up to 2000 mg/kg/day for 2 months | No observed toxicity; LD50 > 2000 mg/kg/day [1]. |
| Sprague-Dawley rats [1] | 10-100 mg/kg/day, orally for 7 days | Detected in brain tissue, confirming blood-brain barrier penetration [1]. Brain concentration reached 7.52 ng/g at 10 mg/kg/day [1]. | |
| In Vitro Activity | HT-22 cell line [3] | 25 μM for 7 days | Bound to Aβ aggregates, converting them to non-toxic monomers; rescued cell damage induced by Aβ oligomers [3]. |
EPPS exerts its effects primarily by directly binding to existing amyloid-beta (Aβ) aggregates, such as oligomers and plaques, and converting them back into non-toxic, monomeric forms [2] [1] [3]. This direct disaggregation mechanism is different from approaches that aim to inhibit the production of Aβ.
The following diagram illustrates the proposed mechanism of EPPS against Alzheimer's disease pathology, integrating its core action with the downstream pathways involved:
EPPS directly disaggregates toxic Aβ species and ameliorates impaired autophagic flux.
Research in a traumatic brain injury model also suggests that EPPS can ameliorate impaired autophagic flux [2]. This process is the efficient clearance of damaged cellular components, and its dysfunction contributes to neuronal death. EPPS treatment was shown to reduce the accumulation of autophagy-related proteins like LC3 and p62, and improve lysosomal function, providing an additional neuroprotective mechanism [2].
For researchers looking to replicate or build upon these findings, here are the methodologies from key studies.
This protocol is based on the therapeutic intervention in aged APP/PS1 transgenic mice [1].
This protocol assesses the direct effect of EPPS on pre-formed Aβ aggregates [1] [3].
While the findings on EPPS are promising, several key considerations exist for the research community:
HEPPS (4-(2-Hydroxyethyl)-1-piperazinepropanesulphonic acid), commonly known as EPPS, is a small molecule (MW: 252.33 Da) that has demonstrated significant potential in disaggregating amyloid-beta (Aβ) plaques and oligomers in Alzheimer's disease (AD) models. Originally used as a biological buffer, EPPS has shown the ability to bind directly to Aβ aggregates, converting them into non-toxic monomers, thereby rescuing cognitive deficits in transgenic AD mouse models even when administered after severe pathology has developed. This guide provides a comprehensive technical overview of EPPS mechanisms, efficacy data, and experimental protocols for researchers investigating amyloid disaggregation strategies.
Table: Key Characteristics of EPPS/HEPPS
| Parameter | Specification |
|---|---|
| IUPAC Name | 4-(2-Hydroxyethyl)-1-piperazinepropanesulphonic acid |
| Molecular Weight | 252.33 g/mol |
| Chemical Properties | Small ionic molecule, water-soluble |
| Initial Discovery | Identified in screen of Aβ aggregation modifiers [1] |
| LD₅₀ (Oral, Mice) | >2,000 mg kg⁻¹ day⁻¹ [1] |
| Blood-Brain Barrier | Effectively penetrates (Brain/Plasma ratio: 0.342-2.04 mL g⁻¹) [1] |
The neuroprotective effect of EPPS operates through multiple complementary mechanisms that target amyloid aggregation at different stages.
EPPS directly binds to pre-formed Aβ aggregates and facilitates their conversion to monomers. Studies demonstrate that EPPS treatment reduces both soluble oligomers and insoluble plaque deposits in a dose-dependent manner. The unique structural properties of EPPS enable it to interact with β-sheet structures in amyloid aggregates, destabilizing their conformation [1].
Beyond disaggregating existing plaques, EPPS inhibits secondary nucleation - the process where fibril surfaces catalyze the formation of toxic oligomers. By binding to fibril surfaces, EPPS coats these catalytic sites, preventing the generation of additional toxic species [2].
Recent research indicates EPPS may stabilize harmless low-molecular weight aggregates (dimers and trimers), preventing their conversion to toxic, metastable prefibrillar oligomers. This mechanism is particularly relevant for preventing membrane damage and Ca²⁺ influx associated with amyloid toxicity [2].
EPPS treatment significantly reduces glial activation (both microglia and astrocytes) and associated neuroinflammation. This effect appears secondary to amyloid reduction, though specific Aβ aggregate structures may differentially influence glial responses [3] [1].
EPPS disrupts the amyloid aggregation cycle through multiple mechanisms
Table: EPPS Efficacy in APP/PS1 Transgenic Mice [1]
| Parameter | Non-Treated TG Mice | EPPS-Treated (10 mg kg⁻¹ day⁻¹) | EPTS-Treated (30 mg kg⁻¹ day⁻¹) | Wild-Type Controls |
|---|---|---|---|---|
| Y-Maze (% Alternation) | Severely impaired | Significant improvement* (P=0.008) | Significant improvement* (P=0.010) | Normal |
| Contextual Fear Conditioning | Severely impaired | Significant improvement* (P=0.036) | Significant improvement* (P=0.038) | Normal |
| Morris Water Maze | Severely impaired | Moderate improvement | Significant improvement* (P=0.019) | Normal |
| Aβ Plaque Load | Extensive deposits | Substantial reduction | Substantial reduction | No plaques |
| Brain Inflammation | Severe gliosis | Marked reduction | Marked reduction | Minimal |
Table: Age-Dependent Effects in 5XFAD Mice [4]
| Age Group | Plasma Aβ Increase with EPPS | Plaque Reduction with EPPS | CSF Aβ Changes |
|---|---|---|---|
| Young-Adult (2-3 months) | Highest increase | Most significant reduction | Notable increase |
| Adult (6-7 months) | Moderate increase | Significant reduction | Moderate increase |
| Aged (11-12 months) | Lowest increase | Less pronounced reduction | Slight increase |
EPPS demonstrates favorable pharmacokinetic properties with efficient blood-brain barrier penetration. In Sprague-Dawley rats, oral administration of 10 mg kg⁻¹ day⁻¹ achieved brain concentrations of 7.52 ng g⁻¹ within 72 hours, with a brain/plasma ratio of 2.04 mL g⁻¹. Higher doses (100 mg kg⁻¹ day⁻¹) showed relatively lower brain/plasma ratios (0.342 mL g⁻¹) suggesting potential saturation mechanisms [1].
Thioflavin T (ThT) Fluorescence Assay
Circular Dichroism (CD) Spectroscopy
Oral Administration in Rodent Models
Cognitive Behavioral Assessment
Histopathological Analysis
Comprehensive workflow for evaluating EPPS efficacy in Alzheimer's models
The EPPS-driven efflux of disaggregated Aβ from brain to peripheral circulation enables a novel diagnostic approach:
This approach transforms the diagnostic challenge of low basal plasma Aβ levels by creating a measurable signal that directly reflects brain amyloid burden.
EPPS may complement other therapeutic approaches through several mechanisms:
Table: EPPS vs. Monoclonal Antibody Therapies
| Parameter | EPPS | Monoclonal Antibodies (e.g., Lecanemab) |
|---|---|---|
| Molecular Size | Small molecule (252 Da) | Large biological (~150 kDa) |
| Blood-Brain Barrier Penetration | Excellent | Limited |
| Administration Route | Oral | Intravenous |
| Target Specificity | Broad amyloid aggregate binding | Specific to protofibrils |
| Cost Considerations | Low (few €/gram) | Very high (~$56,000/treatment) |
| Safety Profile | No serious adverse effects reported | Risk of brain bleeds (ARIA) |
| Mechanism | Direct disaggregation | Opsonization and clearance |
This compound/EPPS represents a promising therapeutic candidate for Alzheimer's disease with a unique mechanism focused on disaggregating pre-existing Aβ aggregates rather than merely preventing their formation. Its favorable pharmacokinetics, oral bioavailability, and demonstrated efficacy in multiple AD models support its potential for clinical development. Future research should focus on:
The ability of EPPS to rescue cognitive function even when administered after significant pathology has developed addresses a critical limitation of many preventive approaches and offers promising translational potential for treating established Alzheimer's disease.
The table below summarizes the fundamental physicochemical properties of HEPPS that are critical for its application in biological systems.
| Property | Value / Range | Conditions / Notes |
|---|---|---|
| Molecular Weight | 252.33 g/mol | - |
| CAS Registry Number | 16052-06-5 | - |
| pKa | 8.0 [1] | At 25°C |
| Useful pH Range | 7.3 - 8.7 [1] [2] [3] | - |
| Water Solubility | ~233.33 mg/mL (924.70 mM) [3] | Often reported as soluble to at least 1 M at 20°C [1] [2]. |
| Melting Point | 237 - 239 °C [2] [4] | - |
| Storage | Sealed in dry, at Room Temperature [2] | - |
This is a general method for preparing 1 liter of a 1 M this compound buffer solution. You can scale the volumes accordingly.
| Step | Instruction | Notes | | :--- | :--- | :--- | | 1. Calculate & Weigh | Calculate the mass of this compound needed. For 1 L of 1 M solution: 1 mol/L × 252.33 g/mol = 252.33 grams. Weigh this amount. | Purity should be ≥98% for research use [1]. | | 2. Initial Dissolution | Add the powder to approximately 800 mL of deionized water in a suitable beaker or volumetric container [5]. Stir to dissolve. | | 3. Adjust pH | The solution is acidic upon dissolution (pH 5.0-6.5 for a 0.1M solution) [2]. Adjust to your desired pH (within 7.3-8.7) using a strong base like 10 N NaOH [5]. | | 4. Final Volume | Transfer the solution to a 1 L volumetric flask. Bring the final volume to 1.0 liter with deionized water. | | 5. Sterilization & Storage | Filter sterilize the solution using a 0.22 μm filter. Store sealed at room temperature. | Avoid autoclaving if possible to maintain stability. |
This compound is a zwitterionic Good's buffer known for its stability and minimal interference with biological processes [1] [4]. Its primary mechanism is maintaining a stable pH environment, which is crucial for enzymatic activity, protein stability, and cell viability [1] [2].
Key applications include:
The following diagram outlines the logical workflow for preparing and applying a this compound buffer in a typical biological experiment.
This compound (4-(2-Hydroxyethyl)-1-piperazinepropanesulfonic acid), also known as EPPS, is a zwitterionic Good's buffer specifically designed for biological and biochemical research applications. With an effective pH range of 7.3-8.7, this compound is particularly valuable for maintaining stable pH conditions in physiological and alkaline conditions. The buffer's chemical structure features both positive and negative charges, making it highly soluble in water while minimizing membrane permeability, which is crucial for maintaining intracellular conditions in biological studies. This compound has gained prominence as a preferred alternative to traditional phosphate buffers in clinical and pharmaceutical applications due to its superior performance characteristics and minimal interference with biological systems. [1] [2]
The unique properties of this compound make it especially suitable for applications requiring precise pH control near physiological conditions. According to research, this compound buffer solutions demonstrate exceptional stability across a wide temperature range (278.15 to 328.15 K), making them reliable for various experimental and production conditions. Unlike phosphate buffers, this compound does not form precipitates with polyvalent cations such as calcium and magnesium, which are commonly present in biological systems. This characteristic, combined with its temperature coefficient that more closely approximates that of whole blood (-0.015 pH unit·K⁻¹), makes this compound particularly valuable for biomedical applications where phosphate buffers would be unsuitable. [2]
Table 1: Fundamental properties of this compound buffer [1] [2]
| Property | Specification | Notes |
|---|---|---|
| Chemical Name | 4-(2-Hydroxyethyl)-1-piperazinepropanesulfonic acid | Also known as EPPS |
| Molecular Weight | 238.30 g/mol | - |
| Effective pH Range | 7.3 - 8.7 | Optimal buffering at physiological pH |
| pKa at 25°C | 7.9 - 8.1 | Varies slightly with temperature and ionic strength |
| Buffer Type | Zwitterionic Good's buffer | Minimal membrane permeability |
Materials Required: this compound free acid (high-purity, ≥99%), NaOH solution (10 N), HCl solution (10 N), distilled/deionized water, pH meter, volumetric flask (1 L), beaker (1 L), weighing boat, and spatula.
Procedure:
Technical Notes:
Table 2: Formulations for physiological this compound buffer solutions [2]
| This compound (m₁) | Nathis compound (m₂) | NaCl (m₃) | Total Ionic Strength | Recommended Applications |
|---|---|---|---|---|
| 0.02 mol·kg⁻¹ | 0.04 mol·kg⁻¹ | 0.11 mol·kg⁻¹ | 0.16 mol·kg⁻¹ | Cell culture media, mammalian studies |
| 0.02 mol·kg⁻¹ | 0.08 mol·kg⁻¹ | 0.06 mol·kg⁻¹ | 0.16 mol·kg⁻¹ | Protein transfection assays |
| 0.04 mol·kg⁻¹ | 0.02 mol·kg⁻¹ | 0.10 mol·kg⁻¹ | 0.16 mol·kg⁻¹ | Intracellular targeting studies |
| 0.04 mol·kg⁻¹ | 0.04 mol·kg⁻¹ | 0.08 mol·kg⁻¹ | 0.16 mol·kg⁻¹ | Biochemical assays, enzyme studies |
Procedure:
Operational pH Values: The pH of this compound buffer solutions should be verified using a properly calibrated pH meter. Roy et al. (2011) have established standardized pH values for this compound buffer solutions at different temperatures, making them suitable as secondary standard reference solutions for pH measurements in saline media. For accurate results, use a two-point calibration with standard buffers bracketing your target pH. [2]
Table 3: Temperature-dependent pH values for this compound buffer (I = 0.16 mol·kg⁻¹) [2]
| Temperature | This compound/Nathis compound (0.02/0.04) | This compound/Nathis compound (0.02/0.08) | This compound/Nathis compound (0.04/0.02) | This compound/Nathis compound (0.04/0.04) |
|---|---|---|---|---|
| 278.15 K | 7.836 | 8.037 | 7.623 | 7.823 |
| 298.15 K | 7.743 | 7.943 | 7.531 | 7.731 |
| 310.15 K | 7.685 | 7.885 | 7.474 | 7.674 |
| 328.15 K | 7.597 | 7.797 | 7.388 | 7.588 |
This compound buffer significantly enhances protein delivery efficiency in mammalian cells by maintaining an optimal biochemical environment during transfection procedures. The buffer's zwitterionic properties facilitate intracellular targeting while maintaining protein stability throughout the process. For protein transfection applications, prepare this compound-buffered solutions at concentrations between 25-50 mM with physiological ionic strength (I = 0.16 mol·kg⁻¹). The optimal pH range for these applications is typically 7.4-7.6, which aligns with intracellular pH conditions while providing sufficient buffering capacity to counteract acidification during the transfection process. [1]
Protocol for Protein Transfection:
This compound buffer is particularly valuable in cell culture applications where stable pH maintenance is critical, especially during extended culture periods or when dealing with sensitive cell types. Unlike bicarbonate-based buffering systems, this compound maintains stable pH outside CO₂ incubators, making it ideal for procedures requiring temporary removal of cultures from controlled environments. The buffer's minimal biomolecular interference ensures reliable assay performance without disrupting normal cellular functions or metabolic activities. [1]
Cell Culture Protocol:
This compound buffer finds extensive application in diagnostic reagent preparation, where pH stability directly influences test accuracy and reproducibility. The buffer's non-interfering properties and stability over time make it particularly suitable for immunoassays, PCR applications, and enzymatic assays. Clinical laboratories report fewer false positives/negatives when using this compound-buffered reagents, significantly enhancing diagnostic confidence. Additionally, this compound is compatible with various detection systems, including fluorescence, luminescence, and colorimetric assays. [3]
Enzyme Activity Assay Protocol:
Diagram 1: this compound buffer preparation workflow showing the sequential steps from initial weighing to final quality control verification. Critical checkpoints include pH adjustment and sterilization, with a quality control feedback loop for process validation.
Diagram 2: this compound buffer applications and outcomes mapping showing the relationship between different research uses and their corresponding performance improvements, based on documented efficacy metrics.
This compound buffer demonstrates excellent compatibility with most biological systems but requires consideration in specific scenarios:
This compound buffer represents a versatile and reliable buffering system for pharmaceutical development and biological research, particularly in applications requiring precise pH control in the physiological range. Its zwitterionic nature, minimal interference with biological processes, and stability across temperature variations make it superior to traditional buffer systems for many applications. The protocols and application notes provided herein offer researchers comprehensive guidance for implementing this compound buffer in various experimental contexts, from basic cell culture to sophisticated diagnostic applications. As the field continues to advance, this compound is positioned to play an increasingly important role in enabling robust and reproducible scientific research. [1] [2]
Since the search results did not contain information on HEPPS, here is an example of a standard buffer preparation protocol using the related HEPES buffer. This illustrates the typical steps involved, which are often similar for many biological buffers.
Objective: To prepare 1 L of a 1 M HEPES buffer solution at pH 7.5 [1].
| Component / Parameter | Specification |
|---|---|
| Chemical Name | 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid (HEPES) [2] [3] |
| Molecular Weight | 238.30 g/mol [4] |
| Amount for 1L of 1M solution | 238.30 g [4] |
| Effective pH Range | 6.8 - 8.2 [1] [4] [3] |
| pKa | ~7.5 [3] |
| Target pH | 7.5 [1] |
| Adjusting Agent | 10 N Sodium Hydroxide (NaOH) [1] [4] |
The following workflow outlines the general procedure for preparing a HEPES buffer solution. The process for this compound would be conceptually similar but would use its specific molecular weight and target pH.
The table below summarizes the key physical and chemical properties of this compound buffer for your experimental planning [1] [2].
| Property | Specification |
|---|---|
| IUPAC Name | 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propane-1-sulfonic acid [1] |
| Molar Mass | 252.33 g·mol⁻¹ [1] |
| Useful pH Range | 7.3 – 8.7 [2] |
| pKa at 25°C | 7.8 – 8.2 [2] (Other sources: 8.00 [1]) |
| Appearance | White crystalline powder [2] |
| Solubility in Water | ~24 g/100 mL [2] |
Here is a generalized procedure for preparing a this compound buffer solution. You will need to determine the final concentration and pH through empirical optimization for your specific cell line and application.
Diagram: this compound Buffer Preparation Workflow
Procedure:
This compound is used in cell culture media and cosmetics [2]. Its key research application is in Alzheimer's disease research, where it has been shown to disaggregate amyloid-beta plaques and oligomers [1].
Diagram: this compound in Alzheimer's Research Application
Critical Considerations for Use:
A significant limitation from the available information is the lack of explicit, peer-reviewed protocols detailing specific this compound concentrations for different cell culture applications.
To move forward with your work, I suggest:
This compound (4-(2-Hydroxyethyl)piperazine-1-propanesulfonic acid), also known as EPPS buffer, is a zwitterionic biological buffer belonging to the class of Good's buffers developed by Norman Good and colleagues. With an effective buffering range of pH 7.3-8.7 and a pKa of 8.00 at 25°C, this compound is particularly valuable for biological systems requiring stable pH conditions in the slightly alkaline range [1] [2]. Its chemical structure features a piperazine ring with two nitrogen atoms that undergo protonation/deprotonation and a sulfonic acid group that contributes to its high water solubility and buffering capacity through acid-base equilibrium reactions [2]. The buffer's zwitterionic nature provides excellent solubility while minimizing membrane permeability, making it ideal for maintaining physiological conditions in various biological applications without interfering with biochemical reactions [3] [1].
This compound buffer has gained significant importance in contemporary molecular biology and drug development research due to its consistent performance across diverse experimental conditions. The global market for reagent-grade this compound is projected to experience robust growth, estimated to reach approximately USD 75 million by the end of 2025, driven by increasing demand in life sciences research and the biopharmaceutical industry [3]. This buffer is particularly noted for its minimal interference with biological processes, low UV absorbance at wavelengths above 280 nm (A260nm ≤ 0.02, A280nm ≤ 0.02), and exceptional stability under standard laboratory conditions, making it suitable for sensitive spectrophotometric assays and long-term experiments [4] [3]. The growing emphasis on drug discovery and development of biologics has further established this compound as a critical component in maintaining pH stability for cell culture, protein purification, and various analytical techniques.
This compound buffer possesses distinct chemical characteristics that make it particularly suitable for molecular biology applications. As a zwitterionic compound with molecular formula C₉H₂₀N₂O₄S and molecular weight of 252.33 g/mol, this compound appears as a white crystalline powder in its solid form [4] [2]. The buffer demonstrates exceptional water solubility of approximately 24 g/100 mL, creating a saturation concentration of 4.58 M at 0°C, which significantly exceeds many other biological buffers [4]. This high solubility facilitates preparation of concentrated stock solutions while minimizing volume changes in experimental systems. This compound is typically characterized by a high purity grade (≥99% by titration) with minimal contaminants, featuring heavy metal content below 5 ppm and moisture content (LOD) ≤1.0%, making it appropriate for even the most sensitive applications [3] [4].
The buffering mechanism of this compound relies on the equilibrium between protonated and deprotonated forms of its piperazine ring nitrogen atoms, similar to other Good's buffers. When acid (H⁺) is added to a this compound-buffered solution, the nitrogen atoms accept protons, while under basic conditions (OH⁻ addition), the protonated nitrogens release protons to maintain pH stability [5]. This dynamic equilibrium provides maximum buffering capacity at its pKa of 8.00, with effective range spanning from pH 7.3 to 8.7 [1] [2]. Unlike traditional phosphate buffers, this compound does not form precipitates with calcium salts and has minimal tendency to complex with essential metal ions, though caution is advised when working with copper ions (Cu²⁺) as some complex formation may occur [5].
Table 1: Fundamental Properties of this compound Buffer
| Property | Specification | Experimental Relevance |
|---|---|---|
| Chemical Name | 4-(2-Hydroxyethyl)piperazine-1-propanesulfonic acid | Proper reagent identification |
| CAS Number | 16052-06-5 | Material sourcing and tracking |
| Molecular Weight | 252.33 g/mol | Molar solution preparation |
| pKa at 25°C | 8.00 | Optimal buffering at physiological alkaline pH |
| Effective pH Range | 7.3 - 8.7 | Application suitability assessment |
| Water Solubility | 24 g/100 mL (≈4.58 M at 0°C) | Concentrated stock solution preparation |
| UV Absorbance | A₂₆₀ ≤ 0.02, A₂₈₀ ≤ 0.02 (0.1M solution) | Suitability for spectrophotometric assays |
Table 2: Quality Specifications for Reagent Grade this compound
| Parameter | Specification | Testing Method |
|---|---|---|
| Assay (Titration) | ≥ 99% | Acid-base titration |
| Moisture Content | ≤ 1.0% | Loss on drying (LOD) |
| Heavy Metals | ≤ 5 ppm | Atomic absorption spectroscopy |
| Appearance | White crystalline powder | Visual inspection |
| pH (0.1M in H₂O) | 5.0 - 6.5 | Potentiometric measurement |
The preparation of consistent buffer solutions is fundamental to experimental reproducibility in molecular biology. This protocol describes the preparation of 1 liter of 0.2 M this compound buffer at pH 8.0, suitable for most cell culture and protein biochemistry applications [6]. The resulting solution provides stable buffering capacity within the optimal range for many biological systems and can be filter-sterilized for aseptic techniques. Before beginning, ensure all laboratory safety precautions are followed, including wearing appropriate personal protective equipment and working in a well-ventilated area.
Materials Required:
Step-by-Step Procedure:
Molecular biology applications often require buffer customization to address specific experimental needs. For procedures requiring different ionic strength, this compound buffer can be prepared at concentrations ranging from 0.1 M to 1.0 M while maintaining the same preparation methodology [7]. When preparing high-concentration stocks (≥0.5 M), gentle heating to 37-45°C may facilitate complete dissolution without compromising buffer integrity. For specialized applications such as electrophoresis or enzyme kinetics studies, the buffer can be supplemented with specific salts (NaCl, KCl), detergents (Tween-20, Triton X-100), or reducing agents (DTT, β-mercaptoethanol) after pH adjustment. However, compatibility should be verified beforehand as some additives may precipitate or degrade under alkaline conditions.
Table 3: Preparation Specifications for Common this compound Buffer Formulations
| Buffer Concentration | This compound Quantity per Liter | Typical Applications | Special Considerations |
|---|---|---|---|
| 0.1 M | 25.23 g | Enzyme kinetics studies, Diagnostic assays | Optimal for maintaining low ionic strength |
| 0.2 M | 50.47 g | Cell culture, Protein biochemistry, Standard working concentration | Suitable for most molecular biology applications |
| 0.5 M | 126.17 g | Concentrated stock solution, Biochemical reactions requiring high buffer capacity | May require mild heating (≤45°C) for complete dissolution |
| 1.0 M | 252.33 g | Master stock for high-throughput screening | Filter before use; check pH after dilution |
This compound buffer significantly enhances protein transfection efficiency in mammalian cell systems, facilitating the delivery of functional proteins directly into cells for studying protein function, signaling pathways, and therapeutic applications. The mechanism involves creating an optimal biochemical environment that maintains protein stability while promoting membrane permeability without significant cytotoxicity [1]. The slightly alkaline pH range of this compound (7.3-8.7) appears crucial for this application, as it may facilitate mild structural modifications that enhance protein internalization while preserving biological activity.
Detailed Protocol for Protein Transfection:
Troubleshooting Notes:
This compound buffer serves as an effective pH stabilizer in cell culture systems, particularly when CO₂-independent buffering is required during experimental manipulations outside controlled incubator environments [1]. Unlike bicarbonate-based buffering systems that require precise CO₂ control, this compound maintains stable physiological pH between 7.3-8.7 without dependence on atmospheric conditions, making it invaluable for extended microscopic observation, transport of cells between facilities, or procedures requiring frequent medium changes.
Protocol for this compound-Supplemented Cell Culture Medium:
Experimental Considerations:
In protein biochemistry, this compound buffer provides exceptional stability for enzyme assays, protein purification, and structural studies, particularly for proteins functioning optimally in the slightly alkaline pH range [6]. The buffer's low UV absorbance minimizes interference in spectrophotometric assays, while its zwitterionic nature reduces potential for protein denaturation or aggregation during purification procedures. Additionally, this compound demonstrates minimal interference with common protein assays (Bradford, BCA) and does not chelate essential divalent cations like Mg²⁺ and Ca²⁺ at the levels typically required for enzyme function.
Electrophoresis Application: this compound finds specialized application in isoelectric focusing gels where it enhances resolution of phosphoglucomutase isozymes and other proteins with similar isoelectric points [8]. The buffer can be incorporated into the gel matrix or used in the electrode chambers to provide stable pH gradients during separation. For standard protein electrophoresis, this compound-buffered systems offer an alternative to traditional Tris-based buffers when working with pH-sensitive proteins or when specific downstream applications benefit from the absence of primary amines.
This compound buffer has demonstrated remarkable therapeutic potential in Alzheimer's disease research, showing ability to disaggregate amyloid-β plaques and oligomers both in vitro and in animal models [2]. The breaking up of these plaques, which are hallmarks of Alzheimer's pathology, has been associated with reversal of cognitive deficits in mouse models, suggesting this compound may offer not just diagnostic but potential therapeutic applications. The mechanism appears to involve direct interaction with the amyloid-β protein, promoting dissociation of oligomeric species into non-toxic monomers rather than simply sequestering the aggregated forms.
Research Protocol for Amyloid-β Disaggregation Studies:
The following diagram illustrates the hypothesized mechanism of this compound in Alzheimer's disease pathology based on current research findings:
Diagram 1: Proposed mechanism of this compound buffer in disaggregating amyloid-β oligomers and plaques in Alzheimer's disease models
For diagnostic applications, this compound has been utilized to dissociate amyloid-β oligomers in patient plasma samples, enabling development of blood-based diagnostic tests for Alzheimer's disease [2]. This approach capitalizes on the buffer's ability to liberate oligomeric forms from larger aggregates without degrading epitopes recognized by detection antibodies, thereby improving assay sensitivity for early disease detection.
Proper storage and handling are critical for maintaining buffer integrity and ensuring experimental reproducibility. This compound powder should be stored in sealed containers at room temperature (15-25°C) protected from light and moisture, with a typical shelf life of 36 months from manufacture when stored correctly [4]. Prepared aqueous solutions are stable for at least 6 months when stored at room temperature in sealed, light-protected containers, though pH should be verified before use in critical applications. For long-term storage, avoid repeated freeze-thaw cycles of stock solutions, as this may promote chemical degradation or microbial contamination.
Quality Assessment Procedures:
Table 4: Troubleshooting Guide for this compound Buffer Applications
| Problem | Potential Causes | Solutions |
|---|---|---|
| Precipitation in Solution | Temperature too low during preparation, Metal ion contamination | Warm solution to 25-37°C with mixing, Use higher purity water, Check for incompatible additives |
| pH Drift Over Time | Microbial growth, CO₂ absorption, Evaporation | Filter-sterilize solutions, Store in sealed containers, Verify container integrity |
| Reduced Cell Viability | Osmolarity imbalance, Incorrect pH adjustment, Contaminants | Verify final osmolarity, Recheck pH after sterilization, Prepare fresh solution from new stock |
| High Background in UV Assays | Buffer degradation, Photochemical reactions, Impurities | Use fresh buffer, Protect from light during storage, Consider higher purity grade |
| Inconsistent Experimental Results | Lot-to-lot variability, Improper storage, Concentration errors | Use same lot for series of experiments, Verify storage conditions, Confirm molarity calculations |
This compound buffer represents a versatile and valuable tool in molecular biology and drug development research, offering exceptional stability and minimal interference across diverse applications. Its unique buffering characteristics in the pH range 7.3-8.7 make it particularly suitable for protein biochemistry, cell culture maintenance, and specialized techniques such as protein transfection. The recent discovery of its ability to disaggregate amyloid-β oligomers in Alzheimer's disease models further expands its potential therapeutic applications [2]. As research continues to evolve, this compound will likely find new applications in biotechnology and pharmaceutical development, particularly with the growing emphasis on biologics and personalized medicine. The consistent quality available from commercial suppliers, coupled with well-established preparation protocols, ensures that researchers can rely on this compound for critical experiments requiring precise pH control and chemical stability.
HEPPS (4-(2-Hydroxyethyl)piperazine-1-propanesulfonic acid), also known as EPPS, is a zwitterionic biological buffer developed according to Good's buffer criteria [1] [2]. While its established applications span cell culture, protein research, and cosmetics, its potential in polymerase chain reaction (PCR) is grounded in its suitable biochemical properties [3] [4]. These notes detail the rationale and a standardized protocol for evaluating this compound in PCR applications.
1.0 Introduction to this compound Buffer this compound is a high-purity, zwitterionic buffer with a pKa of 8.00 at 25°C, providing an effective buffering range between pH 7.3 and 8.7 [3] [5]. This range is critical for many biological and biochemical reactions, especially those near physiological pH. Its zwitterionic nature means it carries both positive and negative charges, preventing it from crossing biological membranes and making it suitable for sensitive enzymatic reactions [2].
2.0 Rationale for Using this compound in PCR The theoretical application of this compound in PCR is supported by its specific properties, which are advantageous for enzymatic processes like those catalyzed by DNA polymerases.
3.0 Comparative Buffer Properties The table below summarizes key properties of this compound against other common buffers, highlighting its potential fit for PCR.
| Property | This compound | Tris | HEPES |
|---|---|---|---|
| Useful pH Range | 7.3 - 8.7 [3] [5] | 7.2 - 9.0 [5] | 6.8 - 8.2 [5] |
| pKa at 25°C | 8.00 [3] [1] | 8.06 [5] | 7.48 [5] |
| Temperature Sensitivity | Low [8] | High (ΔpH ≈ -0.028/10°C) [6] | Moderate [7] |
| Metal Ion Chelation | Low/None reported [2] | Can form complexes [2] | Can form complexes with Cu²⁺, etc. [9] |
| Primary Applications | Cell culture, protein research, cosmetics [3] [4] | Nucleic acid electrophoresis, general molecular biology [7] | Cell culture, protein purification [7] [9] |
The following protocol provides a methodology for preparing a this compound-buffered PCR master mix and conducting amplification.
1.0 Materials and Reagents
2.0 Preparation of 10X this compound PCR Buffer (1 M, pH 8.0)
3.0 PCR Reaction Setup Prepare a master mix on ice according to the table below for a single 50 μL reaction.
| Component | Final Concentration | Volume per 50 μL Reaction |
|---|---|---|
| 10X this compound PCR Buffer | 1X | 5.0 μL |
| MgCl₂ (25 mM) | 1.5 mM | 3.0 μL |
| dNTP Mix (10 mM each) | 200 μM | 1.0 μL |
| Forward Primer (10 μM) | 0.5 μM | 2.5 μL |
| Reverse Primer (10 μM) | 0.5 μM | 2.5 μL |
| Template DNA | Variable | Variable (e.g., 100 ng) |
| DNA Polymerase | Variable | 0.5 - 1.0 U |
| Nuclease-free Water | - | To 50 μL final volume |
4.0 PCR Thermal Cycling Conditions The thermal cycling profile must be optimized based on the template, primers, and polymerase used. Below is a generic profile for initial testing.
5.0 Analysis of PCR Products
6.0 Optimization and Troubleshooting
The following diagram illustrates the logical workflow for implementing and optimizing a PCR protocol with this compound buffer, from preparation to analysis.
In the absence of a ready-made protocol, you can develop one by focusing on the established role of HEPPS and similar buffers in biochemical workflows.
Based on common laboratory practices for buffer preparation and sample handling, here is a generalized template you can adapt.
Workflow Overview:
Step-by-Step Guide:
Preparation of this compound Buffer (1L of 50 mM, pH 8.0)
Plasma Sample Processing
The table below summarizes critical parameters to define and optimize in your protocol.
| Parameter | Typical Range | Considerations for Protocol Definition |
|---|---|---|
| This compound Concentration | 10 - 100 mM | Prevents insufficient buffering capacity; higher concentrations avoid osmotic stress. |
| Working pH | 7.5 - 8.5 | Align with the optimal pH for your target analyte's stability or assay reagents. |
| Plasma Dilution Factor | 1:2 to 1:10 | Optimize to minimize matrix effects in analytical detection while maintaining sensitivity [2]. |
| Processing Time/Temp | 15-60 min / RT or 4°C | Define to ensure sample stability; keep consistent across all samples [1]. |
After establishing your initial protocol, validation is a critical final step.
The following table summarizes the key specifications for HEPPS (also known as EPPS) based on the information obtained:
| Specification | Details |
|---|---|
| IUPAC Name | 4-(2-Hydroxyethyl)piperazine-1-propanesulfonic acid [1] |
| Alternate Names | EPPS; N-(2-Hydroxyethyl)piperazine-N′-(3-propanesulfonic acid) [2] [1] |
| CAS Number | 16052-06-5 [2] [1] [3] |
| Molecular Formula | C₉H₂₀N₂O₄S [2] [1] |
| Molecular Weight | 252.33 g/mol [2] [1] [3] |
| Appearance | White to off-white solid [2] |
| Purity | ≥98% [1] |
| Useful pH Range | 7.3 - 8.7 [2] [1] [3] |
| pKa (at 25°C) | 8.0 [1] |
This compound is a zwitterionic Good's buffer commonly used in biological and biochemical research for its ability to maintain a stable pH environment [1] [3]. Its key applications include:
While detailed protocols for specific experiments are limited in the search results, the general workflow for preparing a standard this compound buffer solution is outlined below. The following diagram illustrates the key steps:
This compound (also known as EPPS) is a zwitterionic organic buffer belonging to the "Good's buffers" family, specifically designed for biological research applications. With a pKa of 8.00 at 25°C, this compound exhibits optimal buffering capacity in the pH range of 7.3-8.7, making it particularly suitable for physiological and biochemical processes requiring slightly alkaline conditions. The chemical name for this compound is 4-(2-Hydroxyethyl)piperazine-1-propanesulfonic acid (CAS number 16052-06-5), and its molecular weight is 252.33 g/mol. The buffer features a piperazine ring structure functionalized with both a hydroxyethyl group and a propanesulfonic acid tail, which confers high water solubility and minimal interference with biological processes. These properties make this compound an excellent choice for maintaining pH stability in various experimental systems, including cell culture media, protein purification, and molecular biology applications. [1] [2]
One of the significant advantages of this compound compared to other buffers is its low reactivity and minimal UV absorbance, making it suitable for spectrophotometric assays. Additionally, this compound has demonstrated specific research applications in Alzheimer's disease studies, where it has been shown to disaggregate amyloid-beta plaques and oligomers, potentially reversing some disease symptoms in mouse models. This unique property has enabled the development of blood-based diagnostic methods for Alzheimer's disease by dissociating amyloid-beta oligomers in patient plasma samples. When selecting buffers for biological applications, researchers should note that unlike HEPES buffer, which has been associated with visible light-induced cytotoxicity through ROS generation when combined with riboflavin in cell culture media, this compound offers a more favorable safety profile for sensitive cell culture applications. [1] [3]
Table 1: Fundamental chemical and buffering properties of this compound
| Property | Specification | Experimental Significance |
|---|---|---|
| Chemical Name | 4-(2-Hydroxyethyl)piperazine-1-propanesulfonic acid | Identification in protocols and ordering |
| CAS Number | 16052-06-5 | Chemical identification and supplier specification |
| Molecular Weight | 252.33 g/mol | Calculation for molar solution preparation |
| pKa at 25°C | 8.00 | Optimal buffering at physiological alkaline pH |
| Useful pH Range | 7.3 - 8.7 | Suitable for most cell culture and enzyme studies |
| Buffer Type | Zwitterionic Good's buffer | Minimal membrane permeability and biological reactivity |
| Solubility | High in aqueous solutions | Enables concentrated stock solution preparation |
This compound belongs to the piperazine-derived buffers characterized by their zwitterionic nature and high water solubility. The buffer demonstrates exceptional stability over time and across various temperature ranges, maintaining its buffering capacity without significant degradation. The zwitterionic properties of this compound mean it contains both positive and negative charges within its molecular structure, resulting in minimal membrane permeability and reduced potential for cellular toxicity. These characteristics make this compound particularly valuable for long-term cell culture experiments where pH stability must be maintained over extended periods without adverse effects on cellular function. Additionally, this compound exhibits low metal-chelating properties, reducing the potential for interference with metal-dependent enzymatic reactions and making it suitable for studying metalloenzymes and other metal-sensitive biological processes. [1] [2]
Table 2: Research applications and implementation details for this compound buffer
| Application Field | Specific Uses | Working Concentrations | Special Considerations |
|---|---|---|---|
| Cell Culture | Mammalian cell culture media, primary cell maintenance | 10-25 mM | Excellent for CO2-independent cultures; maintains pH under various atmospheric conditions |
| Protein Studies | Enzyme kinetics, protein purification, crystallization | 20-100 mM | Low UV absorbance allows spectrophotometric monitoring; minimal interference with protein function |
| Molecular Biology | DNA/RNA isolation, PCR buffers, nucleic acid stabilization | 10-50 mM | Stabilizes nucleic acids during extraction and manipulation; compatible with amplification techniques |
| Specialized Research | Amyloid-β disaggregation, Alzheimer's disease research | 50-100 mM | Demonstrated efficacy in breaking up amyloid plaques and oligomers in experimental models |
The versatility of this compound buffer extends to numerous biochemical and cell biology applications. In cell culture systems, this compound is particularly valuable when working with sensitive cell types that require strict pH maintenance, especially in situations where CO2 control may be challenging. The buffer's effectiveness in protein-related applications stems from its minimal interaction with protein structures and preservation of native protein conformations. Recent research has highlighted the therapeutic potential of this compound in Alzheimer's disease models, where it effectively dissociates amyloid-beta oligomers and plaques, leading to reversal of cognitive deficits in mouse studies. This unique application has significant implications for both disease mechanism studies and potential diagnostic applications, as this compound treatment enables detection of amyloid-beta in blood samples from Alzheimer's patients. When implementing this compound in experimental protocols, researchers should note its compatibility with various biological assays and its stability across temperature ranges, though standard laboratory storage conditions (room temperature or 4°C) are generally sufficient for maintaining buffer integrity. [1] [2]
Calculate the required amount of this compound powder based on the desired final volume and concentration. For 1 L of 1 M this compound buffer: 252.33 g of this compound powder is needed. [1]
Prepare 800 mL of ultrapure water in a clean beaker or volumetric container. Begin stirring with a magnetic stirrer to create a gentle vortex.
Slowly add the pre-weighed this compound powder to the stirring water. Avoid rapid addition to prevent clumping. Rinse any residual powder from the weighing container into the solution with small amounts of water.
Continue stirring until the this compound powder is completely dissolved. The solution should appear clear without any visible particulates. This may take 10-15 minutes depending on the volume.
Begin pH adjustment by slowly adding 10 N NaOH solution. For 1 M this compound solution, approximately 40-50 mL of 10 N NaOH may be required to reach pH 8.0. Add the NaOH gradually while monitoring the pH continuously. [4]
Fine-tune the pH using more dilute NaOH (e.g., 1 N) as the solution approaches the target pH of 8.0. Make incremental additions and allow the pH reading to stabilize between additions.
Add ultrapure water to bring the final volume to 1 L. Stir thoroughly for an additional 5 minutes to ensure complete mixing.
Verify the final pH and readjust if necessary, as the dilution may cause minor shifts in pH.
Filter sterilize the solution through a 0.22 μm membrane if the buffer will be used for cell culture applications. Aseptically dispense into sterile containers.
Label the container with buffer identity, molarity, pH, preparation date, and preparer's initials.
The following diagram illustrates the this compound buffer preparation workflow:

This compound-buffered cell culture medium provides stable pH conditions independent of CO2 control, making it particularly valuable for transport experiments, microscopy sessions outside incubators, and primary cell cultures sensitive to pH fluctuations. To prepare this compound-buffered culture medium:
For sensitive cell types including pancreatic progenitors and stem cells, this compound-buffered media maintain viability and function during extended manipulation outside CO2 incubators. The optimal this compound concentration may vary by cell type, with 15 mM generally providing adequate buffering for most mammalian cells without osmotic effects. When transitioning from bicarbonate-buffered systems to this compound-buffered media, researchers should note that some cell types may require a 24-48 hour adaptation period for optimal growth. [5] [6]
Enzyme kinetics studies utilizing this compound buffer benefit from its minimal metal-chelating properties and low UV absorbance. For standard enzyme assays:
For protein purification procedures, this compound can be incorporated into various stages including equilibration buffers, wash buffers, and elution buffers. The buffer demonstrates excellent compatibility with common purification techniques such as ion-exchange chromatography, affinity chromatography, and size-exclusion chromatography. When used in protein crystallization screens, this compound provides consistent pH maintenance throughout the extended crystallization process, contributing to reproducible crystal formation. [2]
This compound buffer can be effectively integrated into nucleic acid isolation procedures and amplification reactions:
The following diagram illustrates the integration of this compound buffer across multiple experimental applications:

This compound demonstrates excellent compatibility with most biological systems, but researchers should be aware of the following considerations:
While specific data for HEPPS is unavailable, here is a template you can use to structure your own experimental findings, based on general assay development pillars [1].
Title: Application of this compound Buffer in a qPCR-Based Diagnostic Assay for Enhanced Signal Reproducibility
Introduction: Good's buffers like this compound are crucial for maintaining pH in biochemical assays, which directly impacts enzyme stability, reaction kinetics, and assay reproducibility [1]. This note outlines the evaluation of this compound for a hypothetical qPCR assay, focusing on its minimal interference with enzymatic reactions and its effectiveness in maintaining optimal pH conditions for polymerase activity.
Key Findings Summary:
| Evaluation Parameter | Objective | Proposed Method for this compound | Key Performance Indicator (KPI) |
|---|---|---|---|
| Optimal Concentration | To determine the concentration that supports maximum assay sensitivity. | Titrate this compound (10-100 mM) in the master mix. | Ct value and endpoint fluorescence in qPCR. |
| Specificity | To ensure this compound does not increase non-specific binding or background signal. | Compare false-positive rates in the presence of this compound vs. other buffers. | Signal-to-background ratio [1]. |
| Reproducibility | To assess lot-to-lot and inter-assay consistency. | Perform 20 replicates of the assay using three different lots of this compound. | Coefficient of Variation (CV%) of Ct values [1]. |
| Long-term Stability | To evaluate the shelf-life of both liquid and lyophilized reagent formulations. | Store prepared assays at 4°C and 25°C, testing performance weekly. | % Signal retention over 4 weeks. |
The following protocol is adapted from general guidelines for developing robust and reproducible diagnostic assays [1]. All steps should be performed under controlled conditions.
Method: Evaluating this compound Buffer in a Molecular Assay Workflow
1. Reagent Preparation
2. Experimental Procedure
Table: Master Mix Formulation for a Single 20 µL Reaction
| Component | Final Concentration | Volume per Reaction (µL) | Notes |
|---|---|---|---|
| 2X Reaction Mix | 1X | 10.0 | Contains dNTPs, MgCl₂ |
| This compound Buffer (1M) | 50 mM | 1.0 | Critical: pH to 8.5 |
| Hot-Start Polymerase | 1.25 U | 0.5 | |
| Forward/Reverse Primer | 400 nM each | 0.8 (combined) | |
| Probe | 100 nM | 0.2 | |
| Nuclease-free Water | - | 6.5 | |
| Template DNA | Variable | 1.0 | Total volume: 20.0 µL |
The following diagram summarizes critical parameters to optimize when implementing a new buffer like this compound in your assay system.
Troubleshooting Tips:
This compound (also known as EPPS) is a zwitterionic biological buffer with an effective pH range of 7.3 to 8.7 [1] [2]. While generally soluble, dissolution problems typically arise from physical clumping of the powder upon contact with water, which can trap dry material inside and prevent full hydration [3] [4].
The flowchart below outlines a systematic approach to diagnose and solve this compound dissolution issues.
This is the most critical technique to prevent fisheyes and clumps [3] [4].
For a reliable result, follow this preparation method, which incorporates the troubleshooting steps above.
The table below summarizes the characteristics of this compound for your reference [1] [2].
| Property | Specification / Note |
|---|---|
| IUPAC Name | 4-(2-Hydroxyethyl)piperazine-1-propanesulfonic acid |
| Common Name | This compound or EPPS |
| Effective pH Range | 7.3 - 8.7 |
| pKa | ~7.5 |
| Molecular Weight | 252.33 g/mol |
| Common Concentration | 0.2 M (200 mM) |
Q1: My this compound solution is still cloudy or has particles after stirring. What can I do?
Q2: Can I use hot water to dissolve this compound faster?
Q3: Is this compound the same as HEPES?
The table below summarizes the key characteristics of HEPPS buffer for easy reference.
| Property | Specification |
|---|---|
| IUPAC Name | 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propane-1-sulfonic acid [1] |
| Common Synonyms | This compound, EPPS [1] [2] |
| Chemical Formula | C₉H₂₀N₂O₄S [1] [2] |
| Molar Mass | 252.33 g/mol [1] [2] |
| pKa at 25°C | 8.00 [1] [2] |
| Useful pH Range | 7.3 - 8.7 [2] |
| 0.1M Solution pH (25°C) | 5.0 - 6.5 [2] |
This is a general method for preparing a 1L volume of 0.1M this compound buffer. Always refer to your specific experimental requirements for precise pH, concentration, and sterilization needs.
Workflow Overview: The process involves dissolving this compound powder in water, adjusting the pH to your target value within the effective range (typically using NaOH for raising pH), bringing the solution to the final volume, and sterile-filtering it for cell culture use [2].
Based on general buffer principles and this compound characteristics, here are key points to consider for your troubleshooting guide:
The search results I obtained are strong on fundamental properties but lack the detailed, problem-based troubleshooting content required for a comprehensive support guide.
To build out the FAQs and troubleshooting sections, I suggest you:
Here are common issues and solutions related to buffer usage that you can adapt for your HEPPS concentration experiments.
| Issue | Potential Cause | Recommended Solution | Key Reporting Data (for reproducibility) |
|---|---|---|---|
| Irreproducible results | Unspecified or inconsistent buffer counter-ion. | Always specify and use a consistent, high-purity salt for the buffer counter-ion (e.g., NaOH or KOH for this compound) [1]. | Full chemical name, concentration, and pH at the assay temperature [1]. |
| Poor enzyme activity/ stability | Suboptimal buffer concentration; insufficient buffering capacity. | Systematically vary this compound concentration (e.g., 10-100 mM) while keeping pH constant to identify the optimal range [2]. | Exact concentration range tested and the final optimized value [1]. |
| Low solubility of substrates | Aqueous buffer not suitable for hydrophobic compounds. | Co-solvents like DMSO can be introduced and optimized; their effect on the enzyme must be tested [3]. | Final concentration (%) of any co-solvent in the assay [3]. |
| Non-linear enzyme kinetics | Critical factors (pH, temp, ions) interacting with buffer. | Use statistically designed experiments (DoE) to efficiently map interactions between this compound concentration and other factors [2]. | The specific statistical design used and the resulting empirical model [2]. |
Q1: Why is it critical to report the counter-ion used in my this compound buffer? The choice of counter-ion (e.g., Na⁺ vs. K⁺) can significantly affect enzyme function. Omitting this information is a common error that makes experiments impossible to replicate accurately [1].
Q2: How can I efficiently find the optimal concentration for this compound buffer? Using a Statistical Design of Experiments (DoE) approach is more efficient than testing one factor at a time. It allows you to vary this compound concentration alongside other factors (like pH, temperature, and substrate levels) to rapidly find the optimal combination and identify any complex interactions [2].
Q3: What is the minimum information I need to report about my buffer conditions? For full reproducibility, your methods section must specify:
The diagram below outlines a generalized workflow for assay optimization, which you can apply to determining this compound concentration. This process is greatly facilitated by robotic liquid handling and statistical design [2].
When creating your technical support guides, please keep the following in mind:
Here are answers to common questions regarding HEPPS buffer use:
Q: My cell culture medium with this compound becomes acidic (yellow) very quickly outside the incubator. Why?
Q: Can this compound buffer itself become contaminated or degrade?
Q: I see a precipitate in my buffer or medium. Is this related to this compound?
Q: Are there any known toxicity concerns with this compound?
The table below outlines common issues, their potential causes, and recommended solutions.
| Problem Symptom | Possible Cause | Recommended Solution |
|---|---|---|
| Rapid pH shift in culture medium [1] | Incorrect CO₂ tension for bicarbonate level; Overly tight flask caps [1]. | Adjust CO₂ percentage to match bicarbonate; Loosen tissue culture flask caps one-quarter turn [1]. |
| Visible microbial growth (cloudiness, floating particles) [1] | Bacterial or fungal contamination. | Discard the culture and medium. Decontaminate incubators and hoods with a laboratory disinfectant [1]. |
| Poor cell growth or death | Mycoplasma contamination or This compound-related ROS generation under light [1] [3]. | Test for mycoplasma; Discard contaminated stocks. For ROS, minimize light exposure during handling and consider alternative buffers like zwitterionic betaines [3]. |
| Precipitate formation [1] | Phosphate contamination from glassware; Precipitation of medium components. | Rinse glassware thoroughly in deionized, distilled water; Warm frozen media to 37°C to dissolve; if persistent, discard [1]. |
When you encounter a problem, following a logical workflow can help identify the root cause. The diagram below outlines this process.
This compound Buffer Troubleshooting Workflow
Here are methodologies you can implement to diagnose specific issues.
1. Protocol: Testing for Light-Induced ROS Generation
This protocol is based on research into HEPES buffer, which shares a similar tertiary amine structure with this compound [3].
2. Protocol: Decontaminating a Culture with Antibiotics
Use this protocol only for irreplaceable cultures, as decontamination is not always successful and treated cultures should be quarantined [1].
The table below summarizes key stability information for HEPES buffer, synthesizing findings from recent research.
| Factor | Effect on HEPES Buffer | Key Findings & Quantitative Data | Experimental Context |
|---|
| Temperature | Affects pH and long-term stability [1]. | pH Change: pH increases slightly with temperature rise (e.g., from 37°C to 40°C) [1]. Stability: High temperatures accelerate molecular motion, potentially leading to degradation over time [1]. | Observations from cell culture experiments; stability assessments [1]. | | Buffer Composition | Influences chemical reaction rates within the buffer [2]. | SPAAC Reaction Rates (at 37°C, pH 7): • HEPES: 1.22 M⁻¹s⁻¹ (highest rate) • PBS: 0.85 M⁻¹s⁻¹ (lower rate) • DMEM: 0.97 M⁻¹s⁻¹ • RPMI: 0.77 M⁻¹s⁻¹ [2]. | SPAAC kinetics studied using sulfo DBCO-amine and model azides [2]. | | pH | Impacts the rate of specific reactions [2]. | Higher pH generally increases SPAAC reaction rates, though HEPES shows a unique, high-performance profile at pH 7 [2]. | Reactions studied across a pH range of 5 to 10 [2]. |
Here are detailed methodologies for investigating how buffers and temperature affect experimental outcomes, based on the cited studies.
This methodology uses UV-Vis spectrophotometry to measure the rate of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a common bioorthogonal "click" reaction.
This protocol measures a protein's stability under different buffer conditions by directly measuring its heat capacity as a function of temperature.
Q1: Why does the pH of my HEPES-buffered solution change when I take it out of the 37°C incubator? A1: This is a known property of HEPES. The binding and release of ions (hydrogen/hydroxide) by the HEPES molecule are temperature-sensitive. As temperature increases, ion activity increases, which can cause a measurable rise in pH. For precise work, always measure and adjust the pH of your buffers at the temperature at which your experiment will be conducted [1].
Q2: I am optimizing a bioconjugation reaction. The literature recommends HEPES buffer. Why is it more effective than PBS? A2: Research has demonstrated that the buffer composition itself can significantly influence reaction rates. In the case of SPAAC click chemistry, HEPES buffer (at pH 7) was found to facilitate faster reaction rates compared to PBS. The exact chemical nature of the buffer can affect the transition state of the reaction, with HEPES providing a more favorable environment [2].
Q3: How should I store my HEPES buffer solution to ensure its long-term stability? A3: For long-term storage, HEPES buffer should be kept in a cool, dry, and dark place. Prolonged exposure to high temperatures should be avoided, as it can accelerate molecular degradation over time [1].
The following diagram outlines a logical workflow for selecting a buffer and troubleshooting related issues, based on the principles outlined in the research.
What is ionic strength and why is it critical? Ionic strength (I) is a measure of the total ion concentration in a solution, calculated as I = ½ * Σ(CiZi²), where Ci is the concentration of ion i and Zi is its charge [1]. It is a major determinant of electrostatic interactions in proteins and other biological molecules, influencing enzyme activity, protein solubility, and complex formation [1] [2].
Key Biochemical Properties of HEPPS this compound (EPPS) is a zwitterionic Good's buffer with a pKa of 8.0 at 25°C and an effective buffering range of pH 7.3 to 8.7 [2]. Its structure includes a piperazine ring that undergoes protonation/deprotonation, providing stable buffering capacity with minimal interference with biological processes [3].
For a standard this compound buffer preparation starting with the acidic form and titrating with NaOH, the ionic strength can be derived as follows [1]:
Determine the Fraction of Charged Species: The fraction of this compound in the deprotonated form (base, A⁻) is given by: Frac_Divalent = 1 – [1/(1 + 10^(pH-pKa))]
Account for All Ions: In the final solution, you have:
Apply the Ionic Strength Equation: The comprehensive formula for the ionic strength of a this compound solution is: I = 0.5 * [this compound] * ( Frac_Monovalent + (4 * Frac_Divalent) + (1 + Frac_Divalent) )
This calculation process is summarized in the workflow below:
The table below summarizes data from a scientific study that prepared this compound buffer solutions with varying components and measured their properties, providing a practical reference [4].
| This compound (m1) mol·kg⁻¹ | Nathis compound (m2) mol·kg⁻¹ | NaCl (m3) mol·kg⁻¹ | Total Ionic Strength (I) mol·kg⁻¹ | Temperature Range Studied | Primary Application/Context |
|---|---|---|---|---|---|
| 0.02 | 0.04 | 0.005 | 0.065 | 278.15 to 328.15 K | pH measurement in saline media [4] |
| 0.02 | 0.04 | 0.010 | 0.070 | 278.15 to 328.15 K | pH measurement in saline media [4] |
| 0.02 | 0.04 | 0.015 | 0.075 | 278.15 to 328.15 K | pH measurement in saline media [4] |
| 0.02 | 0.04 | 0.020 | 0.080 | 278.15 to 328.15 K | pH measurement in saline media [4] |
| 0.02 | 0.08 | 0.005 | 0.105 | 278.15 to 328.15 K | pH measurement in saline media [4] |
| 0.02 | 0.08 | 0.010 | 0.110 | 278.15 to 328.15 K | pH measurement in saline media [4] |
| 0.02 | 0.08 | 0.015 | 0.115 | 278.15 to 328.15 K | pH measurement in saline media [4] |
| 0.02 | 0.08 | 0.020 | 0.120 | 278.15 to 328.15 K | pH measurement in saline media [4] |
| 0.04 | 0.02 | 0.005 | 0.065 | 278.15 to 328.15 K | pH measurement in saline media [4] |
| 0.04 | 0.02 | 0.010 | 0.070 | 278.15 to 328.15 K | pH measurement in saline media [4] |
| 0.04 | 0.02 | 0.015 | 0.075 | 278.15 to 328.15 K | pH measurement in saline media [4] |
| 0.04 | 0.02 | 0.020 | 0.080 | 278.15 to 328.15 K | pH measurement in saline media [4] |
| Varies | Varies | 0.000 | 0.04 to 0.10 | 278.15 to 328.15 K | Seven solutions without NaCl were also evaluated [4] |
The search results included a specific protocol using this compound buffer in a biocatalytic process for producing specialized pro-resolving mediators, which serves as a good application example [5].
Reaction Setup for Lipoxygenase Catalysis:
Q1: How does ionic strength affect my experimental results? Changes in ionic strength can significantly alter enzyme kinetics, protein-protein interactions, and protein solubility. Maintaining a consistent and physiologically relevant ionic strength (e.g., I ≈ 0.16 mol·kg⁻¹ for blood plasma) is crucial for experiment reproducibility and biological relevance [4] [1] [2].
Q2: What is the best way to prepare a this compound buffer with a specific ionic strength? For the highest accuracy, use the calculation method provided above. As a general practice, avoid starting with the disodium salt of the buffer and titrating with strong acid (like HCl), as this introduces extra chloride ions (Cl⁻) and increases ionic strength unpredictably. The preferred method is to start with the acidic form and titrate with KOH or NaOH [1].
Q3: Can this compound form complexes with metal ions? Like several other Good's buffers (e.g., HEPES), this compound can potentially form complexes with certain metal ions [3] [2]. If your experiment is sensitive to free metal ion concentration (e.g., metalloenzyme studies), you should test for interference or consider an alternative buffer.
Problem: Inconsistent results between buffer batches.
Problem: Precipitate formation in the buffer solution.
Problem: Unexpectedly low enzyme activity in the this compound-buffered system.
Assay interference occurs when a substance in a reaction mixture causes a false positive or false negative result without truly affecting the biological target. The common mechanisms are summarized in the table below.
| Interference Type | Mechanism | Assay Technologies Most Affected |
|---|---|---|
| Signal Interference | Chemical absorbs light or emits light that overlaps with the fluorophore/chromophore spectrum [1]. | Fluorescence-based assays, colorimetric assays. |
| Luciferase Inhibition | Chemical directly inhibits the firefly luciferase enzyme or oxidizes the luciferin substrate [1]. | Luminescence-based reporter gene assays. |
| Thiol Reactivity | Compound acts as an electrophile, reacting covalently with cysteine residues on proteins or free thiols like Coenzyme A (CoA) [2]. | Assays relying on thiol detection (e.g., CPM-based), many enzymatic assays. |
| Chemical Aggregation | Compounds form colloidal aggregates that non-specifically sequester proteins [2]. | Cell-free enzymatic assays. |
If you suspect HEPPS buffer is interfering with your assay, follow this systematic workflow to identify and confirm the issue.
The following protocols are standard methods for investigating assay interference [3].
1. Serial Dilution for Recovery Assessment This test checks if the measured analyte concentration changes linearly when the sample is diluted. Non-linear recovery suggests interference.
(Measured Concentration / Expected Concentration) × 100%.2. Alternative Method Comparison Using a different assay technology that is not susceptible to the same interferences can confirm a result.
Q1: What is the useful pH range of this compound, and could operating outside this range cause issues? A1: this compound is an effective buffer in the pH range of 7.3 to 8.7 [4]. Using this compound outside this range will result in poor buffering capacity, leading to pH drift during the assay. This can adversely affect enzyme activity, protein binding, and signal stability, which may be mistaken for chemical interference.
Q2: this compound is described as being able to cross the blood-brain barrier. Could it have unexpected biological effects in cell-based assays? A2: While primarily used as a buffer, research shows this compound can cross the blood-brain barrier and has been studied for its ability to dissolve amyloid-β aggregates associated with Alzheimer's disease [4]. In cell-based assays, especially those involving neuronal cells or protein aggregation pathways, this compound might exhibit off-target biological effects that are not related to its buffering function. Always include a vehicle control with the same this compound concentration.
Q3: Are there specific chemical substructures in this compound that might be reactive? A3: this compound does not contain classic pan-assay interference substructures (PAINS) like thiols or quinones. Its structure includes a sulfonate group and tertiary amines, which are generally considered low-risk. However, interference is highly dependent on the specific assay chemistry. The most likely risk is optical interference due to its molecular structure, which can be checked by scanning its absorbance/fluorescence in your assay buffer.
To minimize the risk of interference from this compound or any new buffer in your assay:
The table below summarizes key stability data and recommended storage conditions for HEPPS solutions.
| Parameter | Stability Data & Recommended Conditions |
|---|---|
| Chemical Stability (Dry Powder) | Stable at room temperature when kept dry. |
| Chemical Stability (Solution) | Electromotive force (EMF) studies confirm stability in solution from 278.15 K to 328.15 K (5°C to 55°C) [1]. |
| Recommended Storage Temperature (Solution) | 4°C for short-term; -20°C for long-term storage is a general best practice for biochemical buffers to prevent microbial growth [2]. |
| Protection from Light | Recommended. While this compound is relatively stable, storing solutions away from light is a standard precaution to prevent potential degradation [3]. |
| Aliquoting | Highly recommended. Aliquot the stock solution into smaller, sterile volumes to minimize freeze-thaw cycles and reduce the risk of contamination [2]. |
| Shelf-life (Prepared Solution) | No definitive expiry date is published for this compound. Adherence to sterile techniques and storage guidelines is critical. Monitor for signs of contamination or a shift in pH. |
Here are answers to common questions and issues regarding this compound buffer.
Q1: What are the signs that my this compound stock solution has gone bad?
Q2: How can I maximize the shelf-life of my prepared this compound solution?
Q3: My this compound solution pH is incorrect after thawing. What should I do? Minor pH shifts (e.g., ±0.1) can occur. Re-measure the pH after the solution has fully equilibrated to your working temperature. If a significant drift is confirmed, the solution may have degraded or been compromised; the safest course of action is to discard it and prepare a fresh batch.
This workflow outlines the key steps for preparing and storing a 0.5 M this compound stock solution to ensure longevity and reliability.
What is the primary application of HEPPS in protein studies? this compound (also known as EPPS) is a buffering agent effective in the pH range of 7.3 to 8.7. Beyond its buffering capacity, recent studies highlight its biological activity in reducing amyloid-β (Aβ) aggregates and rescuing cognitive deficits in mouse models of Alzheimer's disease. It is orally active and can cross the blood-brain barrier [1].
How does this compound work on protein aggregates? In vitro evidence suggests that this compound binds to pre-formed Aβ aggregates and promotes their conversion into monomers. This action reduces the formation of toxic Aβ oligomers and plaques, thereby helping to rescue cell damage induced by these aggregates [1].
What is a typical working concentration for this compound? For disrupting Aβ aggregates in cell culture, a concentration of 25 µM incubated for 7 days has been used successfully. For in vivo studies in mouse models, a dosage of 30 mg/kg/day administered orally in drinking water has shown efficacy [1].
How do I prepare a stock solution of this compound? this compound is highly soluble in water. You can prepare a concentrated stock solution, for example, by dissolving it in PBS to a concentration of 100 mg/mL (approximately 396 mM), which can then be diluted to your desired working concentration [1].
Here is a structured summary of key experimental data and parameters for using this compound, followed by a workflow for in vivo application.
Table 1: Experimental Parameters for this compound Application
| Application Context | Model System | Recommended Concentration/Dosage | Key Outcomes | Reference |
|---|---|---|---|---|
| In Vitro Aggregate Disruption | HT-22 cell line | 25 µM for 7 days | Reduced Aβ-aggregate-induced cell damage; converted aggregates to monomers [1]. | [1] |
| In Vivo Cognitive Rescue | APP/PS1 transgenic mice | 30 mg/kg/day, orally, for 3.5 months | Improved memory deficits; reduced Aβ oligomers and plaque load in the brain [1]. | [1] |
| Stock Solution | PBS (in vitro) | 100 mg/mL (396 mM) | Clear solution; may require ultrasonication to fully dissolve [1]. | [1] |
The following diagram illustrates the typical in vivo workflow for evaluating this compound efficacy in an Alzheimer's disease mouse model:
Problem: Inconsistent In Vitro Results
Problem: Lack of Observed Effect in Animal Models
Problem: Low Solubility
The table below summarizes the disaggregation efficiency of EPPS and a more recently identified compound, 6-amino-2-naphthalenesulfonic acid (ANA), for easy comparison.
| Compound | Effective Concentrations (In Vitro) | Key Efficiency Findings | In Vivo Efficacy (Animal Model) |
|---|
| EPPS (HEPPS) [1] [2] | 1 - 50 mM | - 5-10 mM: Significant degradation of Aβ fibrils over 6-24 hours [2].
Here are detailed methodologies for key experiments assessing Aβ disaggregation.
This is a standard fluorescence-based method to monitor the disappearance of β-sheet-rich aggregates [4].
1. Prepare Aβ Aggregates (Plaques)
2. Treat with EPPS and Monitor
3. Data Analysis
AFM provides visual, nanoscale evidence of fibril degradation [2].
1. Sample Preparation and Treatment
2. AFM Imaging
3. Data Analysis
This label-free method can track the disaggregation process in real-time [3].
1. Immunosensor Development
2. Binding and Disaggregation Measurement
3. Data Analysis
The following diagram illustrates the logical workflow for designing an experiment to test a candidate Aβ disaggregation compound.
Q1: What is the recommended starting concentration of EPPS for initial in vitro disaggregation experiments? A 5-10 mM concentration of EPPS is a effective starting point for treating pre-formed Aβ fibrils in solution, with effects observable within 6-24 hours of incubation [2].
Q2: I'm concerned about the potential toxicity of disaggregated products. What should I be aware of? This is a critical consideration. While breaking down fibrils is desirable, the resulting oligomers could be more toxic [5].
Q3: My ThT assay shows good disaggregation, but my AFM images still show fibrils. Why the discrepancy? This is not uncommon and can be due to several factors:
Q4: Are there more potent alternatives to EPPS/HEPPS? Yes, recent research has identified more potent compounds. 6-Amino-2-naphthalenesulfonic acid (ANA) demonstrated the highest efficacy in a library of over 20 sulfonic acid-containing compounds [4]. Furthermore, a targeted nano-platform was successfully developed to deliver ANA to the brain in an AD mouse model, showing significant therapeutic effects [4].
A 2025 study published in Analytical Chemistry provides quantitative data that can inform your optimization efforts. The research systematically evaluated formic acid (FA) pretreatment of serum and plasma prior to protein precipitation with acetonitrile (MeCN) for untargeted metabolomics [1].
The table below summarizes the core quantitative improvements observed when using 1% formic acid pretreatment compared to MeCN-only protein precipitation:
| Performance Metric | Improvement with 1% FA Pretreatment |
|---|---|
| Sample Reproducibility | Increased number of compound-features with %CV < 30% and substantially elevated proportion with %CV < 5% [1] |
| Average Ion Intensity | Significant increase in positive ionization mode (p < 0.0001); similar trend in negative mode [1] |
| Multivariate Model Performance | Higher classification accuracy, sensitivity, and specificity in clinical cohort studies [1] |
| Protein Removal | No statistically significant impact (p = 0.2) [1] |
The methodology from the study can serve as a reference protocol for your users. Note that this procedure uses formic acid, but the principles may apply to optimizing other acidic buffers like HEPPS.
Workflow: Formic Acid Pretreatment for Plasma/Serum Metabolomics
The following diagram illustrates the core experimental workflow:
Key Procedural Details:
Here are some answers to potential questions, derived from the investigation's findings:
Q: The acid pretreatment only improves detection in positive ionization mode, correct?
Q: Are the improvements just due to a lower pH aiding ionization in the MS source?
Q: Does this pretreatment work for lipidomics or proteomics?
Since the search did not yield specific data on this compound, here is a suggested path forward:
The table below outlines a systematic approach to evaluate HEPPS buffer compatibility, based on general principles for handling biological buffers [1].
| Factor to Investigate | Potential Issue with this compound | Recommended Test Method |
|---|---|---|
| Divalent Cations (e.g., Mg²⁺, Ca²⁺) | Formation of insoluble complexes, reducing cation availability and potentially causing precipitation. | Prepare a solution of this compound with the cation and observe for cloudiness or precipitate over time. |
| Oxidation-Reduction (Redox) Reactions | The buffer's chemical structure (potentially a piperazine ring) may participate in or inhibit redox reactions. | Use the buffer in a model redox reaction system and measure the reaction rate compared to a control buffer. |
| Enzymatic Assays | Inhibition of specific enzymes (e.g., restriction enzymes, peroxidases). | Perform a standard enzyme activity assay in this compound buffer and compare the activity to a well-established buffer like Tris. |
| Temperature & Concentration | Significant shift in pKa with temperature, altering the effective pH. | Prepare the buffer at the working concentration and measure the pH at both preparation and experimental temperatures. |
| Cell Culture/Viability | Cytotoxicity at higher concentrations or in specific cell types. | Incubate cells in this compound-buffered media and measure viability (e.g., via trypan blue exclusion or MTT assay) over 24-72 hours. |
Here is a detailed methodology you can adapt to check if this compound forms complexes with metal ions, a common issue with some buffers [1].
When planning your experiments with this compound, keep these general rules in mind [1]:
For easy comparison, here are the typical purity grades and their specifications based on information from commercial suppliers and scientific literature.
| Purity Grade | Assay (Purity) | Key Specifications | Primary Use Cases |
|---|---|---|---|
| BioPerformance / High Purity | ≥ 99.5% (titration) [1] [2] | Low UV absorbance (A260/280), tested for DNase, RNase, protease, heavy metals [1] [2] | Cell culture, sensitive biochemical assays, molecular biology (e.g., PCR, nucleic acid purification) [1] [2] |
| Technical / Standard Grade | ≥ 98.0% (T) [1] | Meets basic purity criteria | General lab use, educational purposes, initial buffer formulation where high sensitivity is not critical |
| USP/EP/BP | Compendial standards met [1] | Meets stringent requirements of pharmacopeias (e.g., United States, European, British) | Pharmaceutical drug development and manufacturing [1] |
This is a standard procedure for creating a this compound-buffered system.
This workflow outlines the key steps for buffer preparation:
While a specific method for this compound was not detailed, a validated HPLC method for the structurally similar buffer HEPES can serve as a robust starting point for method development and purity analysis [3].
Q1: What is the primary difference between the purity grades, and why does it matter? The key difference lies in the level of contaminants. For standard chemical reactions, a technical grade may suffice. However, for cell culture or enzymatic assays, impurities like heavy metals, DNase, or RNase in lower-grade buffers can inhibit cell growth, degrade your samples, and lead to experimental failure. Always use the highest purity grade for biological applications [1] [2].
Q2: My this compound solution is not adjusting to the correct pH. What could be wrong?
Q3: I see unexpected results in my enzymatic assay when using this compound buffer. What should I check?
Q4: How should I store this compound, and what is its shelf life? this compound powder should be stored tightly sealed in a dry place at room temperature [2]. When stored properly, it is chemically stable for years. Solutions should be stored at room temperature and checked for microbial growth or pH drift before use if stored for long periods.
For a quick overview, the following table compares the fundamental characteristics of HEPPS and HEPES.
| Property | This compound (also known as EPPS) | HEPES |
|---|---|---|
| CAS Number | 16052-06-5 [1] [2] | 16052-06-5 [1] (Note: This appears to be an error in the source, as this CAS is for this compound. The correct CAS for HEPES is not listed in the provided results.) |
| Chemical Formula | C9H20N2O4S [1] [2] | Information missing from search results |
| Molecular Weight | 252.33 g/mol [1] [2] | 238.30 g/mol [3] |
| pKa (at 25°C) | 8.0 [1] [2] | Information missing from search results (effective buffering range is 6.8-8.2 [4] [1]) |
| Effective pH Range | 7.3 - 8.7 [2] | 6.8 - 8.2 [4] [1] |
| Key Applications | - Folin protein assay [1]
This next table compares their performance in practical settings and important handling notes.
| Aspect | This compound (EPPS) | HEPES |
|---|---|---|
| Solubility in Water | 25.2 g/L at 20°C [2] | ~70 g/L [4] |
| Metal Ion Interaction | Does not form stable complexes with most metal ions [1]. | Does not form stable complexes with most metal ions [1]. |
| Interference & Limitations | - Not suitable for Biuret protein assay [1]. | - Interferes with Lowry protein assay [1].
While a direct comparative protocol was not available, the standard method for preparing stock solutions of these zwitterionic buffers is very similar. Here is a generalized workflow you can adapt for either this compound or HEPES.
Step-by-step guide based on common laboratory practice [3]:
To help you decide, here is a summary of the typical use-cases for each buffer:
Choose this compound (EPPS) if:
Choose HEPES if:
> Important Note on HEPES: Recent research highlights that HEPES can participate in oxidation-reduction reactions when exposed to visible light in the presence of culture medium components like riboflavin, generating hydrogen peroxide (H₂O₂) and causing cytotoxic effects [8]. This is a critical consideration for light-sensitive experiments like cell culture or photobiology.
The table below summarizes the key performance characteristics of HEPES and PBS based on typical laboratory applications [1].
| Characteristic | HEPES | PBS (Phosphate Buffered Saline) |
|---|---|---|
| Effective pH Range | 6.8 - 8.2 [1] | 5.8 - 8.0 [1] |
| Biological Toxicity | Not biologically toxic [1] | Not biologically toxic [1] |
| Osmotic Pressure | Using 0.1 M significantly increases osmotic pressure [1] | Iso-osmotic; prevents cell rupture [1] |
| Cell Viability | Higher maximum cell density and viability [1] | May inadvertently reduce cell viability [1] |
| Interaction with Metal Ions | Negligible formation of complexes or precipitates [1] | Forms complexes or precipitates with some metal ions [1] |
| Effect on Enzymatic Reactions | Suitable for enzymatic reactions [1] | May inhibit enzymatic reactions [1] |
| pH Stability Under Freezing | Freezing does not cause pH changes [1] | Freezing causes significant pH changes [1] |
| Autoclave Sterilization | Not autoclavable [1] | Can be autoclaved [1] |
The performance differences summarized in the table are critical for experimental design and reproducibility. Here is the context for some key comparisons:
Cell Culture Performance: HEPES is widely used to stabilize pH in cell culture media, especially when experiments require extended time outside a CO₂ incubator. Its use is linked to increased cell viability (up to 20%) and reduced pH drift over 48 hours [2]. In contrast, cell culture samples diluted in PBS may see reduced viability, partly due to PBS's lack of essential nutrients and potential for precipitation [1] [2].
Biochemical Assay Interference: PBS's tendency to form complexes with metal ions can interfere with enzymatic reactions and biochemical assays [1]. This makes HEPES the preferred choice for many enzymatic studies and diagnostic reagent preparation where accuracy is paramount [1] [2]. In electron microscopy, using HEPES as a prefixative avoids the serious precipitation caused by phosphate buffers interacting with divalent cations [1].
Solution Preparation and Stability: A key operational difference is stability under sterilization and storage conditions. PBS can be safely sterilized by autoclaving, whereas HEPES cannot and must be sterilized by filtration [1]. Furthermore, PBS solutions undergo significant pH shifts upon freezing, so they are best prepared fresh or stored refrigerated. HEPES solution pH remains stable if frozen [1].
Buffer choice can indirectly influence cellular signaling pathways studied in drug development by affecting the health of cells in culture and the reliability of assay conditions.
Supporting Healthy Cell Cultures: Robust cell health is foundational for studying signaling pathways. Using HEPES to maintain stable pH can support more accurate observation of pathway dynamics, such as MAPK, PI3K-AKT, and JAK-STAT pathways, which are crucial in areas like oncology and liver regeneration research [2] [3] [4].
Ensuring Assay Reliability: In drug discovery, assays often screen for compounds that modulate enzyme activity. Using HEPES, which does not chelate metal ions or inhibit enzymes, helps ensure that observed effects are due to the compound being tested and not buffer interference [1] [2]. This is vital for high-throughput screening in pharmaceutical development [2].
The diagram below illustrates how buffer choice integrates into the workflow for studying signaling pathways in drug development.
Figure 1: The Impact of Buffer Choice on Drug Development Workflows. Selecting HEPES or PBS directly influences cell health and assay conditions, which can affect the observed activity of key signaling pathways and the subsequent evaluation of drug candidates.
Choose HEPES buffer for:
Choose PBS buffer for:
The table below summarizes the key characteristics of HEPPS and Tris buffers to help you evaluate their suitability for different experimental conditions.
| Property | This compound | Tris |
|---|---|---|
| Chemical Name | N-(2-Hydroxyethyl)piperazine-N'-(3-propanesulfonic acid) [1] | Tris(hydroxymethyl)aminomethane [2] |
| Molecular Structure | Piperazine ring with sulfonic acid group; Zwitterionic [1] | Three hydroxymethyl groups and one amino group; Weak base [2] |
| pKa at 25°C | 8.00 [1] | ~8.06 (Note: This value is highly dependent on temperature and concentration) [3] |
| Effective pH Range | 7.0 - 8.5 (pKa ± 1.5, estimated) | 7.0 - 9.0 [2] |
| Key Buffering Region | Physiological range (pH ~7.5) [1] | Neutral to slightly basic range [2] |
| Temperature Sensitivity | pKa well-characterized from 5°C to 55°C; suitable for temperature-sensitive experiments [1] | pKa significantly affected by temperature (ΔpKa/ΔT ≈ -0.028 pH unit/°C) [2] [3] |
| Ionic Strength | Can be prepared at isotonic ionic strength (I=0.16 mol·kg⁻¹) similar to blood plasma [1] | Ionic strength varies with preparation; not typically isotonic by default |
| Metal Ion Interaction | Zwitterionic structure suggests low interaction, similar to HEPES (does not bind Mg²⁺, Ca²⁺) [4] | Does not precipitate with calcium or magnesium ions [3] |
| Primary Applications | Recommended as a secondary standard for pH measurements in saline media; biochemical assays [1] | Molecular biology (e.g., PCR, electrophoresis), protein and nucleic acid preparation [2] |
Here are detailed methodologies and considerations for using these buffers in a research setting.
This compound is particularly valuable in clinical and physiological research due to its suitability for saline solutions.
While versatile, Tris requires careful handling due to its significant temperature and concentration dependence.
To help visualize the decision-making process for choosing between this compound and Tris, the following diagram outlines key questions to consider based on your experimental needs.
Based on this comparison:
| Property | Value / Description | Experimental Context |
|---|---|---|
| Ionic Strength (I) | 0.04 to 0.16 mol·kg⁻¹ | Prepared in aqueous solutions and saline media to mimic blood plasma. [1] |
| Recommended pH Range | pH 7 - 8 (physiological range) | Suggested by Good et al. for use as a biochemical buffer in clinical media. [1] |
| Operational pH | Recommended as a secondary standard at I = 0.16 mol·kg⁻¹ | Evaluated at 298.15 K (25°C) and 310.15 K (37°C) using the extended Debye-Hückel equation. [1] |
| Advantage over Phosphate | Temperature coefficient more closely approximates that of whole blood. | Phosphate buffer: ~ -0.0028 pH unit/K; Whole blood: ~ -0.015 pH unit/K. [1] |
| Metal Ion Interaction | Forms complexes with metal ions. | Categorized under the "Acetamido" buffer family, which is noted for this interaction. [2] |
While a direct "efficiency" comparison is not available, the search results provide context on how HEPPS and related buffers are evaluated, which can inform experimental protocols.
To create the comprehensive guide you require, I suggest constructing a new comparison based on the established "Good's" criteria and the specific drawbacks of common buffers. The following diagram illustrates this logical framework for evaluation.
To build your guide, you would then design experiments to test this compound and its alternatives against the key criteria in this framework. A potential workflow for such a comparative study is outlined below.
The table below summarizes the profile of EPPS alongside other major classes of amyloid-beta targeting approaches for your quick comparison.
| Compound / Class | Primary Mechanism of Action | Therapeutic Purpose | Stage of Development (as of sources) | Key Experimental Evidence |
|---|---|---|---|---|
| EPPS | Binds to and disaggregates pre-existing Aβ oligomers and plaques into monomers [1]. | Disease-targeted therapy (Small molecule) [2] | Preclinical (APP/PS1 transgenic mice) [1] | Oral administration rescued cognitive deficits and reduced plaque load in aged transgenic mice [1]. |
| Lecanemab, Donanemab, Aducanumab (Monoclonal Antibodies) | Target and promote clearance of Aβ protofibrils/plaques (e.g., donanemab targets deposited plaques) [3]. | Disease-targeted therapy (Biologic) [2] | FDA-approved (lecanemab, aducanumab) or Phase 3 (donanemab) [3] | Clinical trials demonstrated amyloid plaque reduction and modest slowing of cognitive decline in early AD patients [3]. |
| Endogenous Chaperones (e.g., L-PGDS, HtrA1) | ATP-independent disaggregation of various amyloid fibrils, potentially breaking them into smaller, non-toxic species [4]. | Potential disease-targeted therapy | Basic Research (In vitro studies) [4] | In vitro studies show capability to solubilize pathogenic amyloid fibrils; proposed as a potential therapeutic strategy [4]. |
| BACE1 Inhibitors | Inhibits β-secretase, reducing the production of all Aβ peptides [3]. | Disease-targeted therapy (Small molecule) | Clinical Trials (Multiple failures due to efficacy/side effects) [3] | Effectively lowered Aβ in clinical trials but failed to slow cognitive decline and had adverse effects [3]. |
The following table provides a detailed breakdown of the key experiments and protocols from the primary EPPS study, which serves as the main source of its reported efficacy [1].
| Experimental Aspect | Details from EPPS Study |
|---|
| Animal Models | 1. Aβ-infusion model (ICR mice): Intracerebroventricular injection of Aβ42 aggregates to induce memory deficits. 2. Transgenic model (APP/PS1 mice): Aged 10.5 months at start of treatment, exhibiting severe AD-like phenotypes. | | Treatment Protocol | - Route: Oral administration via drinking water.
To visually summarize how different agents like EPPS and endogenous chaperones are thought to operate at a molecular level, the following diagram illustrates their proposed mechanisms of amyloid-beta disaggregation.
While the preclinical data for EPPS is promising, it's crucial to interpret it within the broader research context.
Current Status of EPPS: The information presented here is based on a single, seminal animal study published in 2015 [1]. A significant finding from the 2025 Alzheimer's drug development pipeline review is that EPPS does not currently appear among the 138 drugs listed in active clinical trials [2]. This indicates that while an important proof-of-concept, its transition into human trials may not have occurred or succeeded in the decade since its initial publication.
Contrast with Other Strategies: The recent success of anti-Aβ monoclonal antibodies (like Lecanemab) validates the general approach of clearing Aβ as a viable strategy [3]. However, their mechanism (often involving the immune system) is distinct from the direct chemical disaggregation proposed for EPPS. Furthermore, the failure of BACE1 inhibitors highlights that simply reducing Aβ production is not sufficient, underscoring the potential value of clearing existing aggregates, a niche EPPS aimed to fill [3].
Considerations for Disaggregation Strategies: Research suggests that disaggregating large fibrils could potentially release smaller, more toxic oligomeric species [4]. Therefore, any viable disaggregation therapy must demonstrate that its end products are non-toxic. The positive cognitive results in the EPPS mouse study suggest this may have been the case in that model, but it remains a critical factor for development [1].
A key resource is a peer-reviewed guideline for reporting experimental protocols in life sciences. It proposes a checklist of 17 essential data elements that should be reported to ensure a protocol can be understood, executed, and reproduced by others [1].
The table below summarizes these core elements, which serve as an excellent template for structuring your validation methodology sections.
| Category | Key Data Elements to Report |
|---|---|
| General Information | Protocol name, version, date, authors/institution, keywords, related publications [1]. |
| Experimental Design | Objectives, prerequisites (training, approvals), safety considerations, required sample size [1]. |
| Materials & Setup | Reagents (name, manufacturer, catalog no., lot no., preparation method), equipment (name, manufacturer, model no.), software (name, version, configuration) [1]. |
| Procedure & Analysis | Step-by-step workflow, timing, warnings & troubleshooting, statistical methods, data transformation [1]. |
A review of Hepatitis D Virus (HDV) RNA assays perfectly illustrates the application of these principles in a diagnostic context, highlighting the challenges and critical parameters for validation, especially for complex assays [2].
To create your comparison guide, you can integrate the general principles with the specific case study insights. The following diagram outlines this logical workflow.
While not a direct performance comparison, this compound (also known as EPPS) has been used in specific, validated experimental contexts. The table below summarizes its role in these studies.
| Cell/Enzyme System | Experimental Context & this compound Role | Reported Concentration | Key Findings/Performance |
|---|---|---|---|
| Spinach Rubisco Enzyme [1] | Biochemical assay for photosynthetic CO₂ fixation; this compound used as buffering agent in assay solution [1]. | 50-100 mM [1] | Provided a stable pH environment for enzymatic activity studies and anion-exchange chromatography [1]. |
| Primary Human Hepatocyte Cultures [2] | Cell line establishment and characterization; this compound used in dialysis buffer for Rubisco purification (not directly on hepatocytes) [2] [1]. | Information not specified in context | Served as a buffering component in protein preparation protocols related to liver cancer research [2] [1]. |
This compound is classified as a zwitterionic Good's buffer with a pKa of 8.0 at 25°C, making it effective in the physiological pH range of 7.0-9.0. It is noted for its good stability across a range of temperatures and minimal interference with biochemical reactions [3].
Since a ready-made comparison is unavailable, you can establish the performance of this compound in your cell lines of interest through a standardized experimental approach. The diagram below outlines a potential workflow.
Based on common cell culture practices and the properties of this compound, here is a detailed protocol you could adapt:
Cell Culture and Buffer Preparation
Key Performance Assays
| Characteristic | HEPPS | MOPS |
|---|---|---|
| Chemical Name | 4-(2-Hydroxyethyl)piperazine-1-propanesulfonic acid [1] | 3-(N-Morpholino)propanesulfonic acid [2] [3] |
| CAS Number | 16052-06-5 [1] | 1132-61-2 [2] [3] |
| pKa (at 25°C) | ~8.0 [1] | 7.2 [2] [3] |
| Useful pH Range | ~7.3 - 8.7 [1] | 6.5 - 7.9 [2] [4] |
| Molecular Weight | Information missing | 209.26 g·mol⁻¹ [2] [3] |
| Buffering in Cell Culture | Suitable; used to prevent pH fluctuations [1] | Suitable; not recommended >20 mM in mammalian cultures [3] |
| UV Absorbance | Minimal; suitable for spectrophotometry [1] | Low; compatible with spectrophotometric assays [2] |
| Metal Chelation | Low metal-chelating properties [1] | Minimal interaction with metal ions [2] |
| Sterilization | Information missing | Do not autoclave [4]. Use 0.2 µm filtration [4]. |
| Light Sensitivity | Information missing | Sensitive; solutions may turn yellow but buffering remains effective [3]. Protect from light [5]. |
| Key Applications | • Cell culture media • Protein delivery & transfection • Enzyme kinetics & protein crystallization • DNA/RNA isolation buffers [1] | • RNA electrophoresis [2] [4] • Cell and tissue culture [2] • Protein purification [2] [4] • Enzyme assays [2] |
The choice between this compound and MOPS is primarily dictated by the required pH for your experiment. Here are the experimental considerations and general protocols for their use.
Both buffers are typically prepared as concentrated stock solutions (e.g., 0.5 M or 1 M) for convenience.
This compound-Specific Protocol:
MOPS-Specific Protocol:
The search results provided a solid foundation for comparing basic properties but lacked the depth of experimental data needed for a full guide.
To deepen your comparison, I suggest you:
Although experimental data is missing, here is a summary of the basic properties of HEPPS (also known as EPPS) for your guide. Once you find experimental data, you can structure it into a table similar to the one below.
| Property | Value / Description for this compound |
|---|---|
| IUPAC Name | 4-(2-Hydroxyethyl)-1-piperazinepropanesulfonic acid [1] |
| Abbreviation | This compound or EPPS [2] |
| Molecular Formula | C₉H₂₀N₂O₄S [2] |
| pKa (at 25°C) | 7.8 - 8.0 [1] [2] |
| Effective pH Range | 7.2 - 8.8 [1] |
| Appearance | White to off-white crystalline powder [1] [2] |
| Common Applications | Cell culture, enzyme assays, protein purification, electrophoresis, and studies involving membrane proteins [2]. |
Based on standard laboratory practice, here is a generalized experimental workflow you could use to design a stability study for this compound. The diagram below outlines the key steps, and the DOT code is provided for your use.
Stability Study Workflow for this compound Buffer
| Buffer | Useful pH Range | pKa (25°C) |
|---|---|---|
| MES | 5.5 - 6.7 | 6.10 |
| PIPES | 6.1 - 7.5 | 6.76 |
| MOPS | 6.5 - 7.9 | 7.14 |
| HEPES | 6.8 - 8.2 | 7.48 |
| HEPPS | 7.3 - 8.7 | 8.00 |
| TRIS | 7.2 - 9.0 | 8.06 |
| Glycylglycine | 7.5 - 8.9 | 8.25 |
| CHES | 8.6 - 10.0 | 9.49 |
| CAPS | 9.7 - 11.1 | 10.40 |
This compound is a zwitterionic organic chemical that belongs to the "Good's buffers" [1] [2]. Buffers in this family are generally chosen for their inertness in biological systems, high water solubility, and consistent performance.
When comparing this compound to alternatives in the lab, your experimental protocol should focus on two key areas:
The choice of buffer can influence the activity of sensitive biological systems. Below is a generalized diagram of the Mitogen-Activated Protein Kinase (MAPK) pathway, a vital signaling cascade that regulates cell processes and is often studied in drug development.
This diagram illustrates a classic three-tiered kinase cascade where a signal is amplified at each step [4]. A poorly chosen buffer that affects pH could disrupt protein interactions or kinase activities at any point in this pathway, leading to unreliable results.